Ketodarolutamide
Beschreibung
Eigenschaften
IUPAC Name |
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBPVBVTPBWIKC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111196 | |
| Record name | Ketodarolutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-33-7 | |
| Record name | 5-Acetyl-N-[(1S)-2-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ORM-15341 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketodarolutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15647 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketodarolutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETO-DAROLUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS75QMTL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ketodarolutamide: A Deep Dive into its Mechanism of Action in Prostate Cancer
For Immediate Release
Shanghai, China – December 8, 2025 – This technical whitepaper provides a comprehensive analysis of the mechanism of action of ketodarolutamide, the major active metabolite of the nonsteroidal antiandrogen, darolutamide, in the context of prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular interactions, downstream signaling effects, and the experimental basis for these findings.
Executive Summary
This compound (ORM-15341) is a potent and competitive antagonist of the androgen receptor (AR), a key driver of prostate cancer growth and progression.[1][2] Functioning as the primary active metabolite of darolutamide, this compound exhibits high binding affinity to the AR, effectively inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[1][3] This guide will elucidate the specific molecular mechanisms of this compound, present quantitative data on its activity, detail the experimental protocols used to ascertain these findings, and visualize the key pathways and experimental workflows.
Core Mechanism of Action: Androgen Receptor Antagonism
This compound's therapeutic effect in prostate cancer stems from its direct and robust inhibition of the androgen receptor. Unlike endogenous androgens, such as testosterone and dihydrotestosterone (DHT), which activate the AR, this compound binds to the receptor without initiating the conformational changes necessary for its activation. This competitive antagonism disrupts the normal androgen signaling cascade at multiple critical junctures.[1][4][5]
The primary steps in this compound's mechanism of action are:
-
Competitive Binding to the Androgen Receptor: this compound directly competes with androgens for binding to the ligand-binding domain (LBD) of the AR.[2][4] Its high affinity for the AR allows it to effectively displace endogenous androgens, thereby preventing receptor activation.[2]
-
Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to carry out its function as a transcription factor. This compound, by binding to the AR, inhibits this crucial translocation step.[5][6][7]
-
Blockade of AR-Mediated Transcription: By preventing nuclear translocation and subsequent binding to androgen response elements (AREs) on DNA, this compound effectively blocks the transcription of androgen-dependent genes that are essential for prostate cancer cell growth and survival.[4][8]
This multi-faceted inhibition of the AR signaling pathway ultimately leads to a reduction in prostate-specific antigen (PSA) levels, decreased tumor growth, and a delay in disease progression.[1][6]
Quantitative Analysis of this compound's Activity
The potency of this compound as an AR antagonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative perspective with its parent compound, darolutamide, and other nonsteroidal antiandrogens.
| Compound | IC50 (nM) for hAR | Ki (nM) for AR | Reference |
| This compound | 38 | 8 | [7][9] |
| Darolutamide | 26 | 11 | [7] |
| Enzalutamide | 219 | 86 | [7] |
| Apalutamide | 200 | 93 | [7] |
| Table 1: In vitro potency of this compound and other androgen receptor antagonists. IC50 values were determined by transactivation assays in AR-HEK293 cells, and Ki values were determined by competitive AR binding assays. |
| AR Mutant | This compound IC50 (nM) | Darolutamide IC50 (nM) | Enzalutamide IC50 (nM) | Apalutamide IC50 (nM) | Reference |
| Wild-type AR | 38 | 26 | 219 | 200 | [7][9] |
| AR (F876L) | 51 | - | - | - | [9] |
| AR (T877A) | 700 | - | - | - | [9] |
| AR (W741L) | 1160 | - | - | - | [9] |
| Table 2: Antagonistic activity of this compound against wild-type and mutant androgen receptors. IC50 values were determined in transactivation assays. |
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanism of action and the methods used for its investigation, the following diagrams are provided.
Caption: this compound's mechanism of action in prostate cancer cells.
Caption: Experimental workflow for evaluating AR antagonists like this compound.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the quantitative analysis of this compound.
Androgen Receptor Transactivation Assay
This assay is used to determine the functional antagonistic activity of a compound on the androgen receptor.
-
Cell Line: HEK293 cells stably expressing the full-length human androgen receptor (hAR) and a luciferase reporter gene construct under the control of an androgen-responsive promoter (e.g., MMTV).[9]
-
Protocol:
-
Cells are seeded in 96-well plates in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.
-
Cells are then treated with a constant concentration of a synthetic androgen (e.g., R1881) to stimulate AR activity, along with varying concentrations of the test compound (this compound).
-
After a 24-hour incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
The IC50 value, the concentration of the compound that inhibits 50% of the androgen-induced luciferase activity, is calculated from the dose-response curve.
-
Competitive Androgen Receptor Binding Assay
This assay measures the affinity of a compound for the androgen receptor.
-
Preparation of AR Source: Cytosol from the ventral prostate of castrated rats is commonly used as a source of androgen receptors.
-
Protocol:
-
A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR-containing cytosol.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled androgen for binding to the AR.
-
After incubation, the bound and free radioligand are separated (e.g., using hydroxylapatite).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The Ki (inhibition constant) is calculated from the IC50 value of the competition curve using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised male mice (e.g., nude or SCID) are castrated to mimic the androgen-deprived environment of castration-resistant prostate cancer.
-
Tumor Implantation: Human prostate cancer cells (e.g., VCaP) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound) orally.
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) with calipers.
-
Serum PSA levels are monitored through blood sampling.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, gene expression analysis).
-
Conclusion
This compound is a highly potent and specific antagonist of the androgen receptor, playing a crucial role in the therapeutic efficacy of its parent drug, darolutamide. Its mechanism of action involves the competitive inhibition of androgen binding to the AR, thereby preventing receptor-mediated nuclear translocation and the transcription of genes vital for prostate cancer cell proliferation. The quantitative data from robust in vitro and in vivo experimental models underscore its significant anti-tumor activity. This in-depth understanding of this compound's molecular pharmacology provides a strong rationale for its clinical utility in the management of prostate cancer.
References
- 1. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
ORM-15341: A Technical Overview of Androgen Receptor Binding Affinity and Antagonistic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-15341, also known as BAY-1896953, is a potent, nonsteroidal antiandrogen and the major active metabolite of darolutamide, a second-generation androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1][2] Like its parent compound, ORM-15341 functions as a high-affinity, competitive antagonist of the androgen receptor, playing a crucial role in the therapeutic efficacy of darolutamide.[1] This document provides a detailed technical guide on the androgen receptor binding affinity of ORM-15341, including quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of ORM-15341 to the human androgen receptor (hAR) has been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Compound | Assay Type | Target | Value | Reference(s) |
| ORM-15341 | Competitive AR Binding Assay | Wild-Type hAR | Ki = 8 nM | [3] |
| ORM-15341 | Transactivation Assay | Wild-Type hAR | IC50 = 38 nM | [2][3][4][5] |
| ORM-15341 | Transactivation Assay | Mutant hAR (F876L) | IC50 = 51 nM | |
| ORM-15341 | Transactivation Assay | Mutant hAR (T877A) | IC50 = 700 nM | |
| ORM-15341 | Transactivation Assay | Mutant hAR (W741L) | IC50 = 1160 nM |
Experimental Protocols
The determination of the binding affinity and functional activity of ORM-15341 involves two primary types of in vitro assays: competitive binding assays and cell-based transactivation assays.
Competitive Androgen Receptor Binding Assay (Ki Determination)
This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen ligand.
Objective: To determine the inhibition constant (Ki) of ORM-15341 for the human androgen receptor.
General Methodology:
-
Receptor Preparation: The ligand-binding domain of the human androgen receptor is expressed and purified from a suitable system (e.g., E. coli).
-
Radioligand: A synthetic, high-affinity radiolabeled androgen, such as [3H]-R1881, is used.
-
Competition Reaction: A constant concentration of the purified AR and the radioligand are incubated with varying concentrations of the unlabeled test compound (ORM-15341).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like scintillation proximity assay (SPA).[6]
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Androgen Receptor Transactivation Assay (IC50 Determination)
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of ORM-15341 in a functional cellular context.
General Methodology:
-
Cell Line: A human cell line, such as HEK293, is stably transfected with two genetic constructs: one that expresses the full-length human androgen receptor and another that contains an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).[4]
-
Cell Culture and Treatment: The cells are plated and then treated with a constant concentration of an AR agonist (e.g., dihydrotestosterone or R1881) to stimulate AR-mediated gene transcription. Concurrently, varying concentrations of the test compound (ORM-15341) are added.
-
Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for gene transcription and protein expression.[1][7]
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding its substrate and quantifying the resulting luminescence.[7]
-
Data Analysis: The reporter gene activity is plotted against the logarithm of the antagonist concentration. The IC50 value is determined as the concentration of ORM-15341 that causes a 50% reduction in the agonist-induced reporter activity.
Signaling Pathways and Mechanism of Action
ORM-15341 exerts its effect by competitively binding to the ligand-binding domain of the androgen receptor, thereby inhibiting the downstream signaling cascade that is crucial for the growth and survival of prostate cancer cells.
Caption: Classical androgen receptor signaling pathway and the antagonistic action of ORM-15341.
Caption: General workflow for a competitive androgen receptor binding assay.
Conclusion
ORM-15341 is a highly potent antagonist of the human androgen receptor, with a binding affinity in the low nanomolar range. Its ability to effectively inhibit both wild-type and certain mutant forms of the androgen receptor underscores its significance in the context of androgen deprivation therapy for prostate cancer. The data and methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of drug development.
References
- 1. Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labshake.com [labshake.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ORM-15341 | Androgen Receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ketodarolutamide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketodarolutamide, also known by its developmental code names ORM-15341 and BAY-1896953, is the major and pharmacologically active metabolite of darolutamide, a potent, non-steroidal androgen receptor (AR) antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experiments are outlined, and relevant signaling and metabolic pathways are visualized to support further research and development efforts in the field of prostate cancer therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a critical contributor to the overall clinical efficacy of its parent drug, darolutamide.[2] Its chemical structure is characterized by a pyrazole core linked to a substituted phenyl ring and a hydantoin moiety.
| Identifier | Value |
| IUPAC Name | 5-acetyl-N-((1S)-2-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-1-methylethyl)-1H-pyrazole-3-carboxamide |
| CAS Number | 1297537-33-7 |
| Molecular Formula | C₁₉H₁₇ClN₆O₂ |
| Molecular Weight | 396.84 g/mol |
| InChI Key | GMBPVBVTPBWIKC-NSHDSACASA-N |
| Canonical SMILES | CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C |
Physicochemical Data
| Property | This compound | Darolutamide (Parent Compound) |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 719.5±60.0 °C (Predicted)[3] |
| pKa | Data not available | 11.75[3][4] |
| Solubility | Soluble in DMSO.[5][6] Formulated solubility of 4 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[7] | Poorly soluble in aqueous solvents over a large pH range; more soluble in organic solvents.[8] Aqueous solubility is approximately 14–23 μg/mL at physiological pH.[9] |
| LogP | Data not available | 1.904 (Predicted)[3] |
Biological Activity and Mechanism of Action
This compound is a potent and selective competitive antagonist of the androgen receptor (AR).[1] It exhibits high binding affinity to the AR and effectively inhibits its function, even in the context of AR overexpression or certain mutations that confer resistance to other antiandrogen therapies.[10]
Quantitative Biological Data
| Parameter | Value | Assay Conditions |
| IC₅₀ (hAR) | 38 nM | Transactivation assay in AR-HEK293 cells with luciferase reporter.[5] |
| Kᵢ (AR) | 8 nM | Competitive AR binding assay.[5] |
| Plasma Protein Binding | 99.8% | Mainly to albumin.[11] |
| Elimination Half-life | ~10-20 hours | In humans.[1] |
The mechanism of action of this compound, similar to its parent compound, involves the inhibition of multiple steps in the androgen receptor signaling pathway. This includes blocking the binding of androgens to the AR, preventing the nuclear translocation of the AR, and inhibiting AR-mediated gene transcription.[1]
Androgen Receptor Signaling Pathway
The diagram below illustrates the canonical androgen receptor signaling pathway and the points of inhibition by this compound.
Metabolism and Synthesis
This compound is the primary circulating and active metabolite of darolutamide.[12] The metabolic conversion is a key aspect of the overall pharmacokinetics of the parent drug.
Metabolic Pathway of Darolutamide to this compound
The formation of this compound from darolutamide is primarily mediated by cytochrome P450 3A4 (CYP3A4) through oxidation. This process is reversible, with reductases, predominantly aldo-keto reductase 1C3, catalyzing the conversion of this compound back to the diastereomers of darolutamide.[12][13]
Chemical Synthesis
A specific, detailed protocol for the direct chemical synthesis of this compound is not widely published. However, its synthesis would logically proceed through the oxidation of darolutamide. The synthesis of darolutamide itself has been described in the literature and typically involves a multi-step process.[14][15] Researchers interested in obtaining this compound would likely start with the synthesis of darolutamide followed by a controlled oxidation step.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
This compound and reference compounds (e.g., dihydrotestosterone)
-
Tris-EDTA-DTT-Glycerol (TEDG) buffer
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare TEDG buffer and a 60% slurry of HAP. Prepare serial dilutions of [³H]-R1881, unlabeled R1881 (for standard curve), and the test compound (this compound).
-
Assay Setup: In duplicate tubes, add the appropriate concentrations of the test compound or unlabeled R1881.
-
Incubation: Add a standardized amount of rat prostate cytosol to each tube. Gently vortex and incubate the tubes overnight at 4°C to allow for competitive binding.
-
Separation of Bound and Free Ligand: Add the HAP slurry to each tube and incubate on ice. The HAP binds the AR-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.
-
Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-R1881 against the concentration of the competitor (this compound). Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay (Luciferase Reporter)
This assay measures the functional antagonist activity of this compound on AR-mediated gene transcription.
Materials:
-
Human prostate cancer cell line (e.g., PC-3) stably or transiently co-transfected with a human AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs).
-
Cell culture medium and supplements.
-
This compound, a reference agonist (e.g., R1881 or DHT), and a reference antagonist.
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Treat the cells with the various concentrations of this compound in the presence of a constant concentration of the AR agonist (e.g., the EC₅₀ concentration of R1881). Include appropriate controls (agonist alone, vehicle control).
-
Incubation: Incubate the plate for 24-48 hours to allow for AR-mediated transcription of the luciferase reporter gene.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the percentage of inhibition of the agonist-induced luciferase activity against the log concentration of this compound to determine the IC₅₀ value.
In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol describes a general workflow for evaluating the antitumor activity of this compound in vivo.
Procedure:
-
Animal Model: Utilize male immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Cell Inoculation: Subcutaneously inoculate the mice with a human prostate cancer cell line that expresses the androgen receptor (e.g., VCaP or KuCaP-1).[16]
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Dosing: Prepare a formulation of this compound for oral administration. Administer the compound to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be used for further analysis, such as gene expression studies of AR target genes, to confirm the mechanism of action. Efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound is a key active metabolite of darolutamide, contributing significantly to its anti-cancer effects in prostate cancer. Its high affinity and potent antagonism of the androgen receptor, including in some resistant forms, make it a molecule of continued interest. This technical guide provides a foundational resource for researchers, summarizing the known chemical and biological properties of this compound and outlining detailed experimental approaches for its further investigation. The provided protocols and pathway diagrams are intended to facilitate the design and execution of new studies aimed at better understanding and leveraging the therapeutic potential of this important compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Darolutamide | C19H19ClN6O2 | CID 67171867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ORM-15341 | Androgen Receptor | TargetMol [targetmol.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Pharmacological Profile of Keto-Darolutamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darolutamide, a second-generation androgen receptor (AR) antagonist, has emerged as a critical therapeutic agent in the management of prostate cancer. A significant contributor to its clinical efficacy is its major active metabolite, keto-darolutamide (ORM-15341). This technical guide provides a comprehensive overview of the pharmacological profile of keto-darolutamide, detailing its mechanism of action, binding affinity, antagonist activity, and pharmacokinetic properties. The information is presented with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.
Mechanism of Action: Androgen Receptor Antagonism
Keto-darolutamide, much like its parent compound darolutamide, functions as a potent and competitive antagonist of the androgen receptor.[1][2] Its mechanism of action involves several key steps that collectively inhibit androgen-mediated signaling pathways crucial for prostate cancer cell proliferation and survival.
Key antagonistic actions include:
-
Competitive Inhibition of Androgen Binding: Keto-darolutamide binds to the ligand-binding domain of the AR, directly competing with endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][3]
-
Inhibition of AR Nuclear Translocation: By binding to the AR, keto-darolutamide prevents the conformational changes necessary for the receptor's translocation from the cytoplasm into the nucleus.[4][5] This sequestration of the AR in the cytoplasm is a critical step in its antagonistic function.
-
Inhibition of AR-Mediated Transcription: Consequently, the inhibition of nuclear translocation prevents the AR from binding to androgen response elements (AREs) on DNA, thereby blocking the transcription of androgen-dependent genes that drive tumor growth.[1][5]
The antagonistic activity of keto-darolutamide has been demonstrated to be potent against both wild-type and certain mutated forms of the AR that are known to confer resistance to other antiandrogen therapies.[2]
Quantitative Pharmacological Data
The potency of keto-darolutamide as an AR antagonist has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
Table 1: Androgen Receptor Binding Affinity and Functional Inhibition
| Compound | Binding Affinity (Ki) (nM) | Functional Inhibition (IC50) (nM) |
| Keto-darolutamide | 8[6] | 38[6][7] |
| Darolutamide | 11[6] | 26[6] |
Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 2: Pharmacokinetic Properties of Keto-darolutamide
| Parameter | Value | Reference(s) |
| Formation | Major active metabolite of darolutamide, formed via oxidation by CYP3A4. | [6][8] |
| Plasma Concentration | Found in plasma at approximately 2 times the concentration of darolutamide. | [1] |
| Plasma Protein Binding | 99.8% (mainly to albumin). | [1] |
| Elimination Half-life | Approximately 20 hours. | [1][6] |
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the pharmacological profile of keto-darolutamide.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of keto-darolutamide to the androgen receptor.
Methodology:
-
Receptor Source: Cytosol prepared from the ventral prostate of rats is commonly used as a source of androgen receptors.
-
Radioligand: A radiolabeled androgen, typically [³H]-methyltrienolone (R1881), is used to bind to the AR.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (keto-darolutamide).
-
Separation: After incubation, bound and free radioligand are separated. This is often achieved by adsorbing the receptor-ligand complexes onto hydroxylapatite (HAP) followed by centrifugation and washing.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Transactivation Assay
Objective: To determine the functional antagonist activity (IC50) of keto-darolutamide on AR-mediated gene transcription.
Methodology:
-
Cell Line: A suitable mammalian cell line that does not endogenously express AR, such as PC-3 or HEK293, is used.
-
Transfection: The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length human androgen receptor gene.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).
-
-
Treatment: The transfected cells are treated with a known androgen agonist (e.g., R1881) to stimulate AR-mediated transcription, in the presence of increasing concentrations of keto-darolutamide.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The concentration of keto-darolutamide that causes a 50% reduction in the agonist-induced luciferase activity is determined as the IC50 value.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of keto-darolutamide in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Inoculation: Human prostate cancer cells that express the androgen receptor (e.g., VCaP or LNCaP) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment groups. Keto-darolutamide (or its parent drug, darolutamide) is typically administered orally.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Other endpoints may include measuring serum levels of prostate-specific antigen (PSA).
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analyses are performed to compare the efficacy of the treatment with the vehicle control.
Conclusion
Keto-darolutamide is a pharmacologically active and clinically relevant metabolite of darolutamide. It exhibits high binding affinity for the androgen receptor and functions as a potent competitive antagonist, effectively inhibiting AR signaling and prostate cancer cell proliferation. Its favorable pharmacokinetic profile, including its significant plasma concentrations, contributes to the overall therapeutic efficacy of darolutamide. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel androgen receptor antagonists.
References
- 1. Drug–Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Monosodium iodoacetate-induced inflammation and joint pain are reduced in TRPA1 deficient mice--potential role of TRPA1 in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Para-psychobiotic Lactobacillus gasseri CP2305 ameliorates stress-related symptoms and sleep quality | CiNii Research [cir.nii.ac.jp]
- 8. Comparative Proteomic and Transcriptomic Analysis of the Impact of Androgen Stimulation and Darolutamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Ketodarolutamide on Androgen Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro activity of Ketodarolutamide, the primary active metabolite of the androgen receptor (AR) antagonist, Darolutamide. This compound demonstrates a potent and direct antagonistic effect on the androgen receptor signaling pathway, a critical driver in the progression of prostate cancer. This document details the mechanism of action of this compound, presents quantitative data on its binding affinity and functional antagonism, and provides detailed experimental protocols for key in vitro assays used to characterize its activity. Visualizations of the AR signaling pathway, the mechanism of this compound's action, and a typical experimental workflow are included to facilitate a comprehensive understanding.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor growth and survival.[1][2] Consequently, targeting the AR signaling pathway is a cornerstone of prostate cancer therapy.[3]
Darolutamide is a structurally distinct and potent nonsteroidal AR antagonist.[4] Its major circulating metabolite, this compound, is formed through the oxidation of Darolutamide and exhibits a pharmacological activity profile similar to its parent compound.[5][6] Both molecules act as competitive inhibitors of the AR, effectively blocking androgen binding and subsequent downstream signaling events.[7][8] This guide focuses specifically on the in vitro characterization of this compound's activity on AR signaling.
Mechanism of Action
This compound exerts its antagonistic effects on the AR signaling pathway through a multi-faceted mechanism:
-
Competitive Binding: this compound binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[9] This binding is competitive with natural androgens like DHT, thereby preventing receptor activation.[7]
-
Inhibition of Nuclear Translocation: In its inactive state, the AR resides in the cytoplasm. Upon androgen binding, it undergoes a conformational change and translocates to the nucleus. This compound inhibits this androgen-induced nuclear translocation of the AR.[1][10]
-
Blockade of AR-Mediated Transcription: By preventing AR nuclear translocation and its binding to AREs, this compound effectively blocks the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).[1]
The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by this compound.
Quantitative In Vitro Data
The following tables summarize the key quantitative data for this compound and its parent compound, Darolutamide, from in vitro studies.
Table 1: Androgen Receptor Binding Affinity
| Compound | Ki (nM) | Assay System | Reference |
| This compound | 8.4 | Rat Prostate Cytosol | [11] |
| Darolutamide | 11 | Rat Prostate Cytosol | [11] |
| Enzalutamide | 86 | Rat Prostate Cytosol | [11] |
| Apalutamide | 93 | Rat Prostate Cytosol | [4] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Antagonistic Activity
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | 38 | hAR Transactivation Assay (AR-HEK293 cells) | [11][12] |
| Darolutamide | 26 | hAR Transactivation Assay (AR-HEK293 cells) | [11][13] |
| Enzalutamide | 219 | hAR Transactivation Assay (AR-HEK293 cells) | [11] |
| Apalutamide | 200 | hAR Transactivation Assay (AR-HEK293 cells) | [11] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.
Table 3: Anti-proliferative Activity
| Compound | IC50 (nM) | Cell Line | Reference |
| This compound | 170 | VCaP | [11] |
| Darolutamide | 230 | VCaP | [11] |
| Enzalutamide | 410 | VCaP | [11] |
| Apalutamide | 420 | VCaP | [11] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits cell proliferation by 50%.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound on AR signaling. These are representative protocols based on standard laboratory practices.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (this compound)
-
Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and a reference standard (e.g., unlabeled R1881).
-
In assay tubes, add a fixed concentration of [3H]-R1881.
-
Add the serially diluted test compound or reference standard to the respective tubes.
-
Initiate the binding reaction by adding the rat prostate cytosol preparation to each tube.
-
Incubate the mixture overnight at 4°C to reach equilibrium.
-
To separate bound from free radioligand, add HAP slurry to each tube and incubate on ice.
-
Wash the HAP pellets multiple times with buffer to remove unbound radioligand.
-
Add scintillation cocktail to the washed pellets.
-
Quantify the radioactivity in each tube using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value, from which the Ki can be calculated.[9][14]
AR Luciferase Reporter Gene Assay
This assay measures the ability of a compound to antagonize androgen-induced transactivation of the AR.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, VCaP) or a transfected cell line (e.g., PC-3)
-
AR expression vector (if using AR-negative cells)
-
Luciferase reporter vector with an ARE promoter (e.g., pARE-Luc)
-
Transfection reagent
-
DHT or a synthetic androgen (e.g., R1881) as the agonist
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate.
-
If necessary, co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.
-
After 24 hours, replace the medium with a medium containing a fixed concentration of the androgen agonist (e.g., DHT) and serial dilutions of the test compound.
-
Include control wells with agonist only (positive control) and vehicle only (negative control).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Plot the normalized luciferase activity against the concentration of the test compound to determine the IC50 value.[5][13]
Cell Viability Assay (MTS Assay)
This assay assesses the effect of a compound on the proliferation and viability of prostate cancer cells.
Materials:
-
Prostate cancer cell line (e.g., VCaP, LNCaP)
-
Cell culture medium
-
Test compound (this compound)
-
MTS reagent
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Include a vehicle-only control.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][15]
The following diagram illustrates a general experimental workflow for evaluating an AR antagonist.
Conclusion
The in vitro data presented in this technical guide demonstrate that this compound is a potent and effective antagonist of the androgen receptor. It exhibits high binding affinity to the AR, robustly inhibits androgen-induced AR transactivation, and effectively suppresses the proliferation of androgen-dependent prostate cancer cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the in vitro pharmacology of AR antagonists. The comprehensive characterization of this compound's in vitro activity supports its significant role in the therapeutic effects observed with Darolutamide in the treatment of prostate cancer.
References
- 1. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of TMPRSS2-ERG Gene Fusion in Negative Regulation of PSMA Expression | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. broadpharm.com [broadpharm.com]
The Role of Ketodarolutamide (ORM-15341) in Castration-Resistant Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketodarolutamide (ORM-15341) is the primary and pharmacologically active metabolite of darolutamide, a third-generation nonsteroidal androgen receptor (AR) antagonist.[1][2] This technical guide provides an in-depth analysis of this compound's role in the context of castration-resistant prostate cancer (CRPC). It consolidates preclinical data, elucidates its mechanism of action, and details the experimental methodologies used to characterize its potent antiandrogen activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
Castration-resistant prostate cancer (CRPC) is characterized by disease progression despite androgen deprivation therapy (ADT).[3] A key driver of CRPC is the continued signaling of the androgen receptor (AR), which can be reactivated through various mechanisms, including AR gene amplification, mutations, and intratumoral androgen synthesis.[4] this compound, along with its parent compound darolutamide, represents a significant advancement in targeting the AR signaling pathway in CRPC.[1][5]
This compound is a high-affinity, competitive, and silent antagonist of the AR.[1][6] It exhibits a distinct chemical structure that confers high potency and a favorable safety profile, including limited penetration of the blood-brain barrier.[1][5] This guide will explore the preclinical evidence that establishes the foundational understanding of this compound's efficacy and mechanism of action in CRPC.
Mechanism of Action
This compound exerts its anti-cancer effects by potently and selectively inhibiting the androgen receptor signaling pathway. This inhibition occurs through a multi-faceted mechanism:
-
Competitive Androgen Receptor Antagonism: this compound directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR.[1][2] This binding is characterized by high affinity and leads to the formation of an inactive receptor complex.[6]
-
Inhibition of AR Nuclear Translocation: Upon binding, this compound prevents the conformational changes in the AR that are necessary for its translocation from the cytoplasm to the nucleus.[5][7] This sequestration of the AR in the cytoplasm is a critical step in halting its transcriptional activity.
-
Blockade of AR-Mediated Transcription: By preventing nuclear translocation, this compound effectively blocks the AR from binding to androgen response elements (AREs) on target genes, thereby inhibiting the transcription of genes that promote prostate cancer cell growth and survival.[8][9]
-
Activity Against AR Mutants: Notably, this compound demonstrates potent antagonism against wild-type AR and also maintains activity against several AR mutations known to confer resistance to other antiandrogen therapies, such as the F876L, T877A, and W741L mutations.[8][10]
The following diagram illustrates the inhibitory effect of this compound on the AR signaling pathway.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference(s) |
| IC50 (AR Transactivation) | 38 nM | AR-HEK293 cells stably expressing human AR | [6][10] |
| Ki (AR Binding) | 8 nM | Competitive AR binding assay | [10] |
| IC50 vs. wtAR | 25 nM | Transactivation assay | [10] |
| IC50 vs. AR(F876L) mutant | 51 nM | Transactivation assay | [10] |
| IC50 vs. AR(T877A) mutant | 700 nM | Transactivation assay | [10] |
| IC50 vs. AR(W741L) mutant | 1160 nM | Transactivation assay | [10] |
Table 2: In Vivo Antitumor Activity of Darolutamide (Parent Compound of this compound)
| Animal Model | Treatment | Outcome | Reference(s) |
| VCaP Xenograft (CRPC) | Darolutamide (50 mg/kg, oral, once daily) | Significant reduction in tumor growth | [5] |
| VCaP Xenograft (CRPC) | Darolutamide (50 mg/kg, oral, twice daily) | Tumor regression | [5] |
| KuCaP-1 Xenograft (Patient-derived) | Darolutamide (oral dosing) | Marked reduction in tumor growth | [8] |
| LAPC-4 Xenograft | Darolutamide (oral dosing) | Marked reduction in tumor growth | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Androgen Receptor Transactivation Assay
Objective: To determine the antagonistic activity of this compound on androgen receptor-mediated gene transcription.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the full-length human androgen receptor (AR-HEK293) are used. These cells also contain an androgen-responsive luciferase reporter gene construct.[10]
-
Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Assay Procedure:
-
Cells are seeded in multi-well plates.
-
After attachment, cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, in the presence of varying concentrations of this compound or a vehicle control.
-
The plates are incubated for a specified period (e.g., 24 hours) to allow for gene transcription and luciferase expression.
-
-
Data Analysis:
-
Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
The inhibitory concentration 50% (IC50) value is calculated, representing the concentration of this compound required to inhibit 50% of the androgen-induced luciferase activity.[10]
-
Competitive Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
Methodology:
-
Receptor Source: Cytosol extract from rat ventral prostate or cells overexpressing the human AR can be used as the source of the androgen receptor.
-
Radioligand: A radiolabeled synthetic androgen, such as [³H]-R1881, is used.
-
Assay Procedure:
-
A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
Bound and free radioligand are separated using a technique such as filtration through glass fiber filters.
-
The amount of radioactivity bound to the receptor on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 value is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of this compound to the AR.[10]
-
Cell Viability and Spheroid Formation Assays
Objective: To assess the effect of this compound on the proliferation and three-dimensional growth of prostate cancer cells.
Methodology:
-
Cell Lines: Androgen-dependent prostate cancer cell lines such as VCaP, LAPC-4, and LNCaP are used.[10]
-
Cell Viability Assay:
-
Cells are seeded in 384-well plates and treated with a synthetic androgen (e.g., R1881) and a dose range of this compound.
-
After a 6-day incubation period, cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo®), which quantifies ATP levels.[10]
-
-
Spheroid Formation Assay:
-
Single-cell suspensions are plated in ultra-low attachment 96-well spheroid microplates.
-
After 24 hours, spheroids are treated with a synthetic androgen and different concentrations of this compound.
-
Spheroid formation and growth are monitored over time by microscopy, and the volume is calculated.[10]
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of darolutamide (the parent compound of this compound) in preclinical models of CRPC.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human prostate cancer cells (e.g., VCaP, LAPC-4) or patient-derived xenograft (PDX) tissues (e.g., KuCaP-1) are implanted subcutaneously into the flanks of the mice.[8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Treatment groups receive oral doses of darolutamide, while the control group receives a vehicle.
-
Data Collection:
-
Tumor volume is measured regularly using calipers.
-
Body weight is monitored to assess toxicity.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis).
-
-
Data Analysis:
The following diagram provides a generalized workflow for a preclinical xenograft study.
Resistance Mechanisms and Future Directions
Despite the efficacy of potent AR antagonists like this compound, acquired resistance remains a clinical challenge. Potential mechanisms of resistance include:
-
AR Splice Variants: The emergence of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain, can confer resistance to AR-targeted therapies.
-
Upregulation of Glucocorticoid Receptor (GR) Signaling: Activation of the GR pathway has been identified as a potential bypass mechanism that can drive tumor growth in the presence of AR inhibition.
-
Crosstalk with Other Signaling Pathways: The PI3K/AKT/mTOR pathway is frequently dysregulated in advanced prostate cancer and has been shown to have reciprocal crosstalk with the AR pathway.
Future research is focused on overcoming these resistance mechanisms through combination therapies. For instance, combining AR antagonists with inhibitors of other signaling pathways, such as PI3K inhibitors, is an active area of investigation. Additionally, the development of novel agents that can degrade the AR protein or target AR splice variants is a promising strategy.
Conclusion
This compound (ORM-15341) is a potent and selective androgen receptor antagonist with a well-characterized mechanism of action in castration-resistant prostate cancer. Its high affinity for the AR, activity against clinically relevant AR mutants, and favorable preclinical safety profile underscore its therapeutic potential. The preclinical data summarized in this guide provide a strong rationale for its clinical development and use in the management of CRPC. Ongoing research into resistance mechanisms and novel combination strategies will be crucial for further improving outcomes for patients with advanced prostate cancer.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Clinical Development of Darolutamide: A Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 3. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmatest.com [pharmatest.com]
- 9. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preliminary Investigation of Ketodarolutamide Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodarolutamide, the major active metabolite of the non-steroidal androgen receptor (AR) antagonist darolutamide, plays a significant role in the therapeutic efficacy of its parent compound in the treatment of prostate cancer.[1][2][3] Like darolutamide, this compound is a potent and selective competitive antagonist of the AR.[1][2] This technical guide provides a preliminary investigation into the cytotoxic effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell viability, are summarized in the table below. This data is crucial for understanding the concentration-dependent effects of this compound and for designing further preclinical studies.
| Cell Line | Compound | IC50 (nM) | Assay | Reference |
| VCaP | This compound (ORM-15341) | 130 ± 20 | CellTiter-Glo® | [4] |
| LAPC-4 | This compound (ORM-15341) | 260 ± 50 | CellTiter-Glo® | [4] |
| LNCaP | This compound (ORM-15341) | >1000 | CellTiter-Glo® | [4] |
| VCaP | Darolutamide | 110 ± 10 | CellTiter-Glo® | [4] |
| LAPC-4 | Darolutamide | 160 ± 30 | CellTiter-Glo® | [4] |
| LNCaP | Darolutamide | 810 ± 150 | CellTiter-Glo® | [4] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from the methodology described for assessing the cytotoxicity of darolutamide and its metabolites.[4]
Objective: To quantify the number of viable cells in culture after treatment with this compound.
Principle: The CellTiter-Glo® Assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.[5][6][7]
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LAPC-4, LNCaP)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (ORM-15341)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed prostate cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis and can be applied to investigate the mode of cell death induced by this compound.[8][9][10]
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][10]
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Cell Cycle Analysis
Studies on the parent compound, darolutamide, suggest an induction of G1-S cell cycle arrest.[11][12] A similar investigation for this compound is warranted.
Objective: To determine the effect of this compound on the cell cycle progression of prostate cancer cells.
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.
Materials:
-
Prostate cancer cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the histogram of DNA content.
Mandatory Visualization
Androgen Receptor Signaling Pathway and this compound Inhibition
The primary mechanism of action of this compound is the competitive inhibition of the androgen receptor, which is a key driver of prostate cancer cell growth and survival.[1] The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits androgen receptor signaling at multiple steps.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for the preliminary investigation of this compound's cytotoxicity.
Caption: A streamlined workflow for assessing this compound's cytotoxicity.
Conclusion
This technical guide provides a foundational understanding of the cytotoxic properties of this compound. The presented data indicates that this compound exhibits potent cytotoxic effects against androgen-sensitive prostate cancer cell lines. The detailed experimental protocols offer a practical framework for researchers to further investigate its mechanism of action, including its potential to induce apoptosis and cell cycle arrest. The visualized signaling pathway and experimental workflow serve as valuable tools for conceptualizing and executing future studies in the development of this promising therapeutic agent. Further research is encouraged to expand upon these preliminary findings and to fully elucidate the cytotoxic profile of this compound in a broader range of preclinical models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Darolutamide Added to Docetaxel Augments Antitumor Effect in Models of Prostate Cancer through Cell Cycle Arrest at the G1-S Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereoisomeric Landscape of Darolutamide and Ketodarolutamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darolutamide, a next-generation androgen receptor (AR) inhibitor, presents a unique stereoisomeric profile that is integral to its pharmacological activity and metabolic fate. This technical guide provides a comprehensive analysis of the stereoisomers of darolutamide and its principal active metabolite, ketodarolutamide. We delve into the distinct pharmacokinetic and pharmacodynamic properties of the (S,R)- and (S,S)-diastereomers of darolutamide, their interconversion via this compound, and the enzymatic pathways governing these transformations. This document synthesizes quantitative data from preclinical and clinical studies into structured tables for comparative analysis, outlines detailed experimental protocols for stereoisomer characterization, and employs visualizations to elucidate key metabolic and signaling pathways.
Introduction
Darolutamide is an androgen receptor signaling inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Structurally distinct from other AR inhibitors, darolutamide is administered as a 1:1 racemic mixture of two diastereomers: (S,R)-darolutamide and (S,S)-darolutamide.[3][4] Both diastereomers, along with the major circulating metabolite, this compound, are pharmacologically active, exhibiting potent antagonism of the androgen receptor.[5] Understanding the stereospecific disposition and activity of these molecules is critical for a complete comprehension of darolutamide's clinical profile.
Stereoisomer Pharmacology and Potency
The (S,R)- and (S,S)-diastereomers of darolutamide, as well as this compound, are potent competitive inhibitors of the androgen receptor.[5] They effectively block AR nuclear translocation and AR-mediated transcription.[6] In vitro studies have demonstrated that all three compounds exhibit similar high-affinity binding to the androgen receptor and comparable antagonistic activity in various prostate cancer cell lines.[5]
Table 1: In Vitro Androgen Receptor Antagonist Activity
| Compound | AR Binding Affinity (Ki, nM) | Cell Proliferation Inhibition (IC50, nM) (VCaP cells) |
| Darolutamide (racemate) | 11 | 230 |
| (S,R)-darolutamide | Not explicitly stated, but pharmacologically equipotent to (S,S)-darolutamide | Strong antagonistic activity |
| (S,S)-darolutamide | Not explicitly stated, but pharmacologically equipotent to (S,R)-darolutamide | Strong antagonistic activity |
| This compound | Similar to darolutamide | 170 |
Data compiled from multiple sources.[5][6][7]
Metabolism and Stereoisomer Interconversion
The metabolism of darolutamide is characterized by a dynamic interplay between its two diastereomers and the formation of this compound. This interconversion is a key feature of its pharmacokinetic profile.
Metabolic Pathway
The primary metabolic pathway involves the oxidation of darolutamide to this compound, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[3][8] Subsequently, this compound can be reduced back to both (S,R)- and (S,S)-darolutamide. This reduction is primarily mediated by cytosolic aldo-keto reductases (AKRs), with AKR1C3 playing a major role.[3][9] This reductive step exhibits stereoselectivity, with a preferential formation of the (S,S)-darolutamide diastereomer.[3][10]
Androgen Receptor Signaling Pathway Inhibition
Darolutamide and its active metabolite, this compound, exert their therapeutic effect by inhibiting the androgen receptor signaling pathway at multiple levels. This includes blocking androgen binding to the AR, preventing the nuclear translocation of the AR, and inhibiting AR-mediated gene transcription, which ultimately leads to decreased proliferation of prostate cancer cells.
Pharmacokinetics of Stereoisomers
The stereoselective metabolism of darolutamide leads to distinct pharmacokinetic profiles for its diastereomers and this compound. Although administered as a 1:1 mixture, the plasma concentrations of (S,S)-darolutamide are consistently higher than those of (S,R)-darolutamide.[11]
Table 2: Pharmacokinetic Parameters of Darolutamide Stereoisomers and this compound in Humans (Single 600 mg Oral Dose)
| Parameter | (S,R)-darolutamide | (S,S)-darolutamide | This compound |
| Cmax (ng/mL) | ~500 | ~2500 | ~3000 |
| AUC (ng*h/mL) | ~6000 | ~35000 | ~70000 |
| t½ (h) | ~14.5 | ~13.0 | ~12.3 |
Values are approximate and compiled from graphical data and text descriptions in cited literature.[11]
Table 3: Pharmacokinetic Parameters of Darolutamide Stereoisomers in Mice (Single 10 mg/kg Oral Dose)
| Parameter | Diastereomer-1 ((S,S)-darolutamide) | Diastereomer-2 ((S,R)-darolutamide) |
| Cmax (ng/mL) | 4189 | 726 |
| AUC(0-t) (ng*h/mL) | 18961 | 1340 |
| t½ (h) | ~0.50 | ~0.50 |
Data from a study in mice.[12]
Experimental Protocols
Chiral LC-MS/MS Method for Stereoisomer Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous quantification of darolutamide diastereomers and this compound.[12][13]
-
Sample Preparation: Plasma samples are typically extracted using liquid-liquid extraction.[13]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
In Vitro Androgen Receptor Binding Assay
The affinity of darolutamide stereoisomers and this compound for the androgen receptor can be determined using a competitive binding assay.[6]
-
Reagents:
-
Procedure:
-
Prostate cytosol preparations are incubated with a fixed concentration of [3H]mibolerone and increasing concentrations of the test compounds overnight at 0-4°C.[6]
-
Bound and free steroids are separated using a dextran-coated charcoal suspension.[6]
-
The amount of bound radioactivity in the supernatant is quantified using a scintillation counter.[6]
-
The inhibition constant (Ki) values are then calculated from the competition curves.[7]
-
In Vitro Metabolism Studies
The metabolic stability and pathways of the darolutamide stereoisomers are investigated using in vitro systems.[9]
-
Systems:
-
Procedure:
-
The test compound (darolutamide diastereomer or this compound) is incubated with the in vitro system (e.g., HLM) in the presence of necessary cofactors (e.g., NADPH for CYPs).[14]
-
Aliquots are taken at various time points and the reaction is quenched.
-
The samples are analyzed by LC-MS/MS to quantify the parent compound and identify and quantify metabolites.
-
Conclusion
The stereoisomers of darolutamide and its active metabolite, this compound, exhibit a complex and clinically relevant interplay of pharmacology and metabolism. Although the (S,R)- and (S,S)-diastereomers are equipotent, their differential metabolism leads to a significant enrichment of the (S,S)-diastereomer in plasma. The reversible formation of the equally active this compound further contributes to the sustained androgen receptor inhibition observed with darolutamide treatment. A thorough understanding of these stereoisomeric dynamics, facilitated by robust analytical methodologies, is paramount for the continued development and clinical application of this important therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals working with darolutamide and other chiral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darolutamide | Androgen Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug–Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a chiral LC-MS/MS-ESI method for the simultaneous quantification of darolutamide diastereomers in mouse plasma and its application to a stereoselective pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ketodarolutamide in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ketodarolutamide, the primary active metabolite of darolutamide, in human plasma. The protocol utilizes a simple protein precipitation extraction procedure and a stable isotopically labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of darolutamide and its active metabolite.
Introduction
Darolutamide is a next-generation androgen receptor signaling inhibitor approved for the treatment of prostate cancer.[1] It is extensively metabolized to various compounds, with this compound (ORM-15341) being the major and pharmacologically active metabolite.[1][2] In fact, plasma concentrations of this compound have been observed to be higher than those of the parent drug, darolutamide.[3][4] Therefore, a reliable bioanalytical method for the accurate quantification of this compound is essential for pharmacokinetic assessments and clinical monitoring. This application note presents a detailed protocol for the simultaneous quantification of darolutamide and this compound in plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound and Darolutamide reference standards
-
Darolutamide-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters Atlantis C18 column (or equivalent)
Standard Solutions
Stock solutions of this compound, darolutamide, and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.
Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of analytes from plasma.
-
Allow plasma samples, calibration standards, and QCs to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below. A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The analytes are quantified using Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | Atlantis C18, 2.1 x 50 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetononitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 30 |
| 1.50 | 95 |
| 2.00 | 95 |
| 2.10 | 30 |
| 3.00 | 30 |
| MS System | |
| Ionization Mode | ESI Positive |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
Table 2: MRM Transitions and Compound-Dependent Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| This compound | 397.1 | 194.1 | 100 | 80 | 10 | 35 | 12 |
| Darolutamide | 399.1 | 178.1 | 100 | 85 | 10 | 38 | 14 |
| Darolutamide-d3 (IS) | 402.1 | 178.1 | 100 | 85 | 10 | 38 | 14 |
Note: The MRM transitions for darolutamide and this compound in positive ion mode (m/z 399 → 178 and m/z 397 → 194, respectively) are based on a method that simultaneously quantified these analytes.[5] Other methods have reported transitions in negative ion mode as well.[6][7][8]
Table 3: Method Validation Summary
| Parameter | This compound | Darolutamide |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 0.5 | 0.5 |
| Precision (%CV) | ||
| Intra-day | < 15% | < 15% |
| Inter-day | < 15% | < 15% |
| Accuracy (% Bias) | ||
| Intra-day | Within ±15% | Within ±15% |
| Inter-day | Within ±15% | Within ±15% |
| Recovery (%) | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by Internal Standard | Minimal and compensated by Internal Standard |
This data is representative and based on typical acceptance criteria for bioanalytical method validation.
Visualizations
Caption: Overall workflow for the LC-MS/MS quantification of this compound in plasma.
Caption: Detailed steps of the protein precipitation sample preparation protocol.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation, rapid chromatographic analysis, and high selectivity of mass spectrometric detection make this method well-suited for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is accurate, precise, and robust, meeting the regulatory requirements for bioanalytical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of darolutamide (ODM-201): a new-generation androgen receptor antagonist, in Japanese patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Ketodarolutamide in Tissue: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and methodologies for the accurate quantification of ketodarolutamide (ORM-15341), the primary active metabolite of the androgen receptor inhibitor darolutamide, in various tissue samples. This guide is intended for researchers, scientists, and drug development professionals working on preclinical and clinical studies involving darolutamide. The methods described herein utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.
Introduction
Darolutamide is a next-generation androgen receptor signaling inhibitor (ARSI) approved for the treatment of prostate cancer. Its major active metabolite, this compound, exhibits a pharmacological activity similar to the parent drug.[1] Understanding the tissue distribution and concentration of this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, which can inform efficacy and safety assessments. This document outlines a comprehensive approach to measuring this compound levels in tissue samples, from sample preparation to data analysis.
Androgen Receptor Signaling and the Action of Darolutamide/Ketodarolutamide
Darolutamide and this compound are potent antagonists of the androgen receptor (AR).[2][3] In prostate cancer, the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR triggers a signaling cascade that promotes tumor growth and proliferation.[4] Darolutamide and this compound competitively inhibit this binding, preventing the nuclear translocation of the AR and subsequent transcription of androgen-regulated genes.[5][6] This mechanism of action is depicted in the signaling pathway diagram below. Recent studies also suggest a reciprocal crosstalk between the AR pathway and the PI3K/AKT/mTOR signaling pathway, which can be a mechanism of treatment resistance.[7]
Quantitative Data Summary
Preclinical studies in rodents have provided insights into the tissue distribution of darolutamide and this compound. The following table summarizes key quantitative findings. It is important to note that tissue-to-plasma ratios can vary between species and experimental conditions.
| Analyte | Tissue | Species | Key Finding | Reference |
| Darolutamide & this compound | Brain | Rat | Low brain penetration with a brain-to-blood ratio of 0.079. | [8][9] |
| Darolutamide | Prostate, Heart | Rodent | Higher tissue-to-plasma ratios compared to other tissues. | [8] |
| Darolutamide | Kidney, Liver | Rodent | Kidney-to-plasma ratio around 1; Liver-to-plasma ratio around 3. | [8] |
| This compound | Plasma | Mouse | Rapid formation and greater exposure compared to darolutamide. | [10] |
| (S,R)-darolutamide | Plasma | Mouse | 3–5-fold higher exposure than (S,S)-darolutamide. | [10] |
Experimental Protocols
The following protocols provide a general framework for the quantification of this compound in tissue samples. It is recommended that these methods be validated for the specific tissue type and laboratory conditions.
Experimental Workflow Overview
The overall workflow for measuring this compound in tissue samples involves several key steps, from sample collection to data analysis.
Protocol 1: Tissue Homogenization and Extraction
This protocol is a general guideline and may require optimization for different tissue types.
Materials:
-
Frozen tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS))
-
Bead beater homogenizer with appropriate beads (e.g., ceramic or stainless steel)
-
Ice
-
Microcentrifuge tubes
-
Protein precipitation/extraction solvent (e.g., acetonitrile containing an internal standard)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Place the tissue in a pre-chilled microcentrifuge tube containing homogenization beads.
-
Add a small volume of ice-cold homogenization buffer (e.g., 200 µL of PBS per 50 mg of tissue).
-
Homogenize the tissue using a bead beater according to the manufacturer's instructions. Ensure the samples remain cold during this process.
-
To the tissue homogenate, add a larger volume of protein precipitation/extraction solvent. A common approach is to add 3-4 volumes of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or another non-steroidal antiandrogen).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of this compound. These parameters should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable (e.g., Atlantis C18).[2][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. An isocratic mobile phase, such as 0.2% formic acid in acetonitrile:water (65:35, v/v), has also been reported for plasma samples.[2][5]
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is common.[5][6]
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative ionization has been successfully used.[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be optimized. A previously reported transition for this compound (ORM-15341) is m/z 395 → 202 in negative ionization mode.[5][11]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound (ORM-15341) | 395 | 202 | Negative ESI |
| Internal Standard (Example) | Dependent on IS | Dependent on IS | Negative ESI |
Data Analysis:
-
A calibration curve should be prepared using a blank tissue homogenate matrix spiked with known concentrations of this compound.
-
The concentration of this compound in the tissue samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically reported as ng/g or pmol/g of tissue.
Conclusion
The methodologies outlined in this application note provide a robust framework for the reliable quantification of this compound in tissue samples. Accurate measurement of tissue concentrations is essential for a comprehensive understanding of the pharmacology of darolutamide and for the continued development of androgen receptor-targeted therapies. Researchers are encouraged to perform thorough method validation to ensure the accuracy and precision of their results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Recent Discoveries in the Androgen Receptor Pathway in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Absorption, distribution, metabolism and excretion of darolutamide (a novel non-steroidal androgen receptor antagonist) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Assessing Ketodarolutamide AR Antagonism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodarolutamide is the major and pharmacologically active metabolite of Darolutamide, a potent second-generation androgen receptor (AR) antagonist.[1][2] Like its parent compound, this compound effectively inhibits androgen receptor signaling, a key pathway in the progression of prostate cancer.[1][3] Accurate and robust assessment of its AR antagonistic activity is crucial for preclinical and clinical drug development. This document provides detailed application notes and protocols for key cell-based assays designed to characterize the AR antagonism of this compound. The described assays are fundamental for determining the potency and mechanism of action of AR inhibitors.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell proliferation and survival.[4][5] this compound acts as a competitive antagonist, blocking these critical steps in the AR signaling cascade.[1][6]
Data Presentation: Quantitative Assessment of this compound AR Antagonism
The following tables summarize the quantitative data on the androgen receptor antagonism of this compound in comparison to its parent compound, Darolutamide, and other established AR antagonists.
Table 1: Competitive AR Binding Affinity
| Compound | AR Affinity (Ki, nM) |
| This compound | 8.4 [7] |
| Darolutamide | 11[7] |
| Enzalutamide | 86[7] |
| Apalutamide | 93[7] |
Table 2: In Vitro AR Antagonistic Activity (hAR Transactivation Assay)
| Compound | IC50 (nM) |
| This compound | 38 [7] |
| Darolutamide | 26[7] |
| Enzalutamide | 219[7] |
| Apalutamide | 200[7] |
Table 3: Anti-proliferative Activity in VCaP Prostate Cancer Cells
| Compound | IC50 (nM) |
| This compound | 170 [7] |
| Darolutamide | 230[7] |
| Enzalutamide | 410[7] |
| Apalutamide | 420[7] |
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below.
AR Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)[8]
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (this compound)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)[8]
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of this compound and a reference antagonist in the assay buffer. Prepare a working solution of [³H]-R1881.
-
Assay Setup: In a 96-well plate, add the assay buffer, the appropriate concentration of this compound or reference compound, and the rat prostate cytosol.
-
Incubation: Add the [³H]-R1881 to each well to initiate the binding reaction. Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate to separate the AR-bound [³H]-R1881 from the unbound ligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [³H]-R1881 at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which is then used to calculate the binding affinity (Ki).
AR-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of the AR.
Materials:
-
AR-positive cell line (e.g., LNCaP, or PC-3 co-transfected with an AR expression vector)[4][9]
-
AR-responsive firefly luciferase reporter plasmid (e.g., MMTV-Luc or ARE-Luc)[1][9]
-
Renilla luciferase control plasmid (for normalization)[4]
-
Cell culture medium and supplements
-
Transfection reagent
-
Dihydrotestosterone (DHT) or R1881 (AR agonist)
-
Test compound (this compound)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at an appropriate density.
-
Transfection: Co-transfect the cells with the AR-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.[10]
-
Compound Treatment: Replace the medium with fresh medium containing a constant concentration of DHT (or R1881) and serial dilutions of this compound. Include appropriate controls (vehicle, DHT alone). Incubate for another 24 hours.[4][10]
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to a white 96-well plate. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the dual-luciferase assay kit instructions.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.[4]
AR Nuclear Translocation Imaging Assay
This assay visualizes and quantifies the inhibition of androgen-induced AR translocation from the cytoplasm to the nucleus.
Materials:
-
Cell line stably expressing a fluorescently tagged AR (e.g., GFP-AR)[12][13]
-
Cell culture medium and supplements
-
Dihydrotestosterone (DHT) or R1881 (AR agonist)
-
Test compound (this compound)
-
Nuclear counterstain (e.g., Hoechst or DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding: Seed the GFP-AR expressing cells in a 96-well imaging plate.
-
Compound Treatment: Treat the cells with a constant concentration of DHT (or R1881) and serial dilutions of this compound. Include appropriate controls. Incubate for a specified time (e.g., 1-6 hours) to allow for AR translocation.[12]
-
Cell Staining: Fix the cells and stain the nuclei with a fluorescent nuclear dye.
-
Image Acquisition: Acquire images of the GFP-AR and nuclear stain channels using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain. Quantify the mean fluorescence intensity of GFP-AR in both compartments for each cell.
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic GFP-AR fluorescence intensity. Plot this ratio against the log concentration of this compound to determine the IC50 for the inhibition of AR nuclear translocation.[14]
Quantitative PCR (qPCR) for AR Target Gene Expression
This assay measures the effect of this compound on the expression of AR-regulated genes, such as prostate-specific antigen (PSA, encoded by the KLK3 gene).
Materials:
-
AR-positive prostate cancer cell line (e.g., LNCaP, VCaP)[1]
-
Cell culture medium and supplements
-
Dihydrotestosterone (DHT) or R1881 (AR agonist)
-
Test compound (this compound)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., KLK3) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Culture the cells and treat them with DHT (or R1881) in the presence or absence of this compound for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control. This will show the fold change in gene expression upon treatment with this compound.[15]
Conclusion
The cell-based assays described in this document provide a comprehensive toolkit for the characterization of this compound as an androgen receptor antagonist. The quantitative data and detailed protocols enable researchers to robustly assess its potency and mechanism of action, which is essential for its continued development as a therapeutic agent for prostate cancer.
References
- 1. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Darolutamide (ODM201) Efficiency on Androgen Receptor Mutants Reported to Date in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. innoprot.com [innoprot.com]
- 14. Detection of the nuclear translocation of androgen receptor using quantitative and automatic cell imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application of Ketodarolutamide in Androgen-Dependent Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodarolutamide, also known as ORM-15341, is the major and pharmacologically active metabolite of darolutamide, a structurally distinct and potent next-generation androgen receptor (AR) antagonist.[1][2][3] It plays a crucial role in the therapeutic efficacy of darolutamide in the treatment of prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][4] Like its parent compound, this compound exhibits strong competitive antagonism of the androgen receptor, including wild-type and various mutated forms that confer resistance to other antiandrogen therapies.[2][5] This document provides detailed application notes and protocols for the use of this compound in research settings, focusing on its application in androgen-dependent prostate cancer cell lines.
Mechanism of Action
This compound exerts its antagonistic effects on the androgen receptor signaling pathway through a multi-faceted mechanism. It competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain of the AR.[3][6] This blockade prevents the conformational changes required for receptor activation. Consequently, this compound inhibits the nuclear translocation of the AR, its binding to androgen response elements (AREs) on DNA, and the subsequent recruitment of coactivators necessary for the transcription of androgen-dependent genes.[2][4][6] The ultimate outcome of this inhibition is a reduction in the proliferation and survival of androgen-dependent prostate cancer cells.[1][2]
Caption: Mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of this compound in androgen-dependent cell lines.
Table 1: In Vitro Antagonistic Activity of this compound
| Compound | Target | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | Human Androgen Receptor (hAR) | Transactivation Assay | AR-HEK293 | 38 | [7][8][9] |
| This compound | Wild-type AR | Transactivation Assay | - | 25 | [9] |
| This compound | AR (F877L) Mutant | Transactivation Assay | - | 51 | [9] |
| This compound | AR (T878A) Mutant | Transactivation Assay | - | 700 | [9] |
| This compound | AR (W742L) Mutant | Transactivation Assay | - | 1160 | [9] |
Table 2: Anti-proliferative Activity of this compound
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | VCaP | Proliferation Assay | 170 | [9] |
Table 3: Binding Affinity of this compound
| Compound | Target | Assay | Ki (nM) | Reference |
| This compound | Androgen Receptor | Competitive Binding Assay | 8.4 | [9] |
| This compound | Human Androgen Receptor (hAR) | - | 8 | [8] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in androgen-dependent cell lines are provided below.
Protocol 1: Cell Culture of Androgen-Dependent Prostate Cancer Cell Lines
1.1. Cell Lines:
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.
-
VCaP: Androgen-sensitive human prostate cancer cells that overexpress the androgen receptor.
-
22Rv1: Human prostate carcinoma epithelial cells, expressing both full-length AR and AR-V7 splice variant.
1.2. Media and Reagents:
-
RPMI-1640 Medium (for LNCaP and 22Rv1) or DMEM (for VCaP)
-
Fetal Bovine Serum (FBS)
-
Charcoal-Stripped Fetal Bovine Serum (CSS)
-
Penicillin-Streptomycin Solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
1.3. Procedure:
-
Culture cells in RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments investigating the effects of androgens, switch the cells to a medium containing 10% CSS for at least 48-72 hours prior to treatment to deplete endogenous androgens.[10]
-
Subculture the cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.
Protocol 2: Cell Viability Assay (MTS/MTT Assay)
2.1. Objective: To determine the effect of this compound on the proliferation and viability of androgen-dependent prostate cancer cells.
2.2. Materials:
-
Androgen-dependent prostate cancer cells (e.g., LNCaP, VCaP)
-
96-well cell culture plates
-
Culture medium with 10% CSS
-
Synthetic androgen (e.g., R1881)
-
This compound (ORM-15341)
-
MTS or MTT reagent
-
Microplate reader
2.3. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in a culture medium containing 10% CSS and allow them to attach overnight.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 10 µM) in the presence of a submaximal concentration of a synthetic androgen like R1881 (e.g., 0.1 nM). Include vehicle control (e.g., DMSO) and androgen-stimulated control wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Androgen Receptor Transactivation Assay
3.1. Objective: To quantify the antagonistic activity of this compound on androgen receptor-mediated gene transcription.
3.2. Materials:
-
HEK293 cells stably co-transfected with a human AR expression vector and an androgen-responsive reporter gene construct (e.g., MMTV-luciferase).[11]
-
Culture medium (DMEM with 10% CSS)
-
Synthetic androgen (e.g., R1881)
-
This compound (ORM-15341)
-
Luciferase Assay System
-
Luminometer
3.3. Procedure:
-
Seed the stably transfected HEK293 cells in a 96-well plate in a culture medium containing 10% CSS.
-
After 24 hours, treat the cells with a fixed concentration of R1881 (e.g., 0.1 nM) and serial dilutions of this compound.
-
Incubate for 24 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Determine the IC50 value of this compound for the inhibition of AR-mediated transactivation.
Protocol 4: Western Blot for AR and Downstream Targets
4.1. Objective: To assess the effect of this compound on the protein levels of the androgen receptor and its downstream targets (e.g., PSA).
4.2. Materials:
-
Androgen-dependent prostate cancer cells
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
4.3. Procedure:
-
Plate cells and treat with this compound and/or R1881 for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in androgen-dependent cell lines.
Caption: A general experimental workflow for assessing the in vitro efficacy of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Androgen receptor pathway inhibitors and drug–drug interactions in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORM-15341 | Androgen Receptor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Prostate cancer cells demonstrate unique metabolism and substrate adaptability acutely after androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A stable prostatic bioluminescent cell line to investigate androgen and antiandrogen effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Evaluating Ketodarolutamide Protein Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodarolutamide, the major active metabolite of the androgen receptor inhibitor darolutamide, plays a significant role in the therapeutic efficacy of its parent drug in the treatment of prostate cancer.[1][2][3][4] Understanding the extent to which this compound binds to plasma proteins is crucial for predicting its pharmacokinetic and pharmacodynamic properties, including its distribution, availability at the target site, and potential for drug-drug interactions. In vitro data reveals that this compound is highly bound to plasma proteins, with a reported binding of 99.8%, primarily to albumin.[1][5][6][7] This high degree of binding underscores the importance of accurate and robust evaluation techniques.
These application notes provide an overview of key methodologies for assessing the protein binding of this compound, complete with detailed experimental protocols. The included techniques range from the "gold standard" equilibrium dialysis to other widely used methods such as ultracentrifugation. Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are also discussed for a more in-depth characterization of the binding interaction.
Data Presentation: Quantitative Summary of this compound Protein Binding
The following table summarizes the publicly available quantitative data on the plasma protein binding of this compound.
| Parameter | Value | Method | Source |
| Plasma Protein Binding | 99.8% | In vitro | [1][5][6][7] |
| Unbound Fraction (in vitro) | 0.2% | Equilibrium Dialysis | [8] |
| Mean Free Fraction (ex vivo) | 0.12% | Not Specified | [8] |
| Primary Binding Protein | Albumin | Not Specified | [5][7] |
Experimental Protocols
Equilibrium Dialysis
Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma.[9][10] It involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane that allows the free drug to diffuse across until equilibrium is reached.
Protocol: Rapid Equilibrium Dialysis (RED) Assay
This protocol utilizes a commercially available Rapid Equilibrium Dialysis (RED) device for a higher throughput assessment.
Materials:
-
This compound
-
Human plasma (or other species of interest)
-
Phosphate buffered saline (PBS), pH 7.4
-
RED device inserts (e.g., from Thermo Fisher Scientific)
-
Teflon base plate for RED device
-
Incubator with shaking capability
-
96-well plates for sample collection
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the human plasma with this compound to achieve the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration in the plasma is low (<1%) to avoid protein precipitation.
-
RED Device Assembly: Place the RED device inserts into the Teflon base plate.
-
Sample Loading:
-
Add 200 µL of the this compound-spiked plasma to the sample chamber (red ring) of the RED insert.
-
Add 350 µL of PBS to the buffer chamber.
-
-
Incubation: Seal the plate with an adhesive seal and incubate at 37°C for 4-6 hours on a shaker (e.g., 200 rpm) to reach equilibrium.[9]
-
Sample Collection: After incubation, carefully collect 50 µL from both the plasma and buffer chambers and place them into separate wells of a 96-well plate.
-
Matrix Matching: To minimize analytical variability, add 50 µL of blank plasma to the buffer samples and 50 µL of PBS to the plasma samples.
-
Protein Precipitation: Add a suitable volume of a protein precipitation agent (e.g., 3 volumes of acetonitrile containing an internal standard) to all samples.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentrations of this compound in both the plasma and buffer fractions by a validated LC-MS/MS method.
-
Calculation of Unbound Fraction (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percentage Bound = (1 - fu) * 100
-
Ultracentrifugation
Ultracentrifugation separates the free drug from the protein-bound drug by subjecting the plasma sample to high centrifugal forces, which pellet the protein-drug complexes.[11][12][13]
Protocol: Ultracentrifugation Assay
Materials:
-
This compound
-
Human plasma
-
Ultracentrifuge with temperature control
-
Polycarbonate centrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike human plasma with this compound to the desired concentration.
-
Incubation: Incubate the spiked plasma at 37°C for a predetermined time (e.g., 1 hour) to allow for binding to reach equilibrium.
-
Ultracentrifugation:
-
Transfer the incubated plasma into polycarbonate ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 100,000 x g) at 37°C for a sufficient time (e.g., 2-4 hours) to sediment the plasma proteins.
-
-
Sample Collection: Carefully collect an aliquot of the supernatant, which represents the unbound fraction of the drug.
-
Analysis: Determine the concentration of this compound in the supernatant using a validated LC-MS/MS method. Also, determine the total concentration of the drug in an uncentrifuged plasma sample.
-
Calculation of Unbound Fraction (fu):
-
fu = (Concentration in supernatant) / (Total concentration in plasma)
-
Percentage Bound = (1 - fu) * 100
-
Advanced Techniques for Binding Characterization
For a more detailed understanding of the binding kinetics and thermodynamics, advanced biophysical techniques can be employed.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (e.g., this compound) and an immobilized protein (e.g., human serum albumin).[14][15][16] It provides data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[17][18][19] This technique can determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction in a single experiment, providing a complete thermodynamic profile of the interaction.[20][21]
Mandatory Visualizations
Androgen Receptor Signaling Pathway
This compound, like its parent compound darolutamide, is a competitive antagonist of the androgen receptor (AR).[2][4][7] Understanding the AR signaling pathway is fundamental to comprehending its mechanism of action. In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, where it acts as a transcription factor to promote tumor cell growth and survival.[22][23][24] this compound competitively inhibits the binding of androgens to the AR, thereby blocking this signaling cascade.[5]
Caption: Simplified Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Equilibrium Dialysis
The following diagram illustrates the key steps in determining the protein binding of this compound using the equilibrium dialysis method.
Caption: Workflow for determining protein binding using Equilibrium Dialysis.
Logical Relationship: Factors Influencing Drug Distribution
The extent of plasma protein binding is a critical determinant of a drug's pharmacokinetic profile. This diagram illustrates the relationship between protein binding and key pharmacokinetic parameters.
Caption: Relationship between plasma protein binding and key pharmacokinetic outcomes.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Darolutamide | C19H19ClN6O2 | CID 67171867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 11. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 12. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 15. Rapid characterization of drug-drug interaction in plasma protein binding using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 23. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Ketodarolutamide in Developing Androgen Receptor (AR)-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodarolutamide is the major and pharmacologically active metabolite of darolutamide, a second-generation nonsteroidal androgen receptor (AR) antagonist.[1][2] It plays a crucial role in the efficacy of darolutamide in the treatment of prostate cancer.[1] Like its parent compound, this compound is a potent and selective competitive antagonist of the AR, effectively blocking the binding of androgens such as testosterone and dihydrotestosterone (DHT).[1][2][3] This inhibition of AR signaling leads to a decrease in the proliferation of prostate cancer cells.[4] Notably, both darolutamide and this compound have demonstrated efficacy against AR mutants that confer resistance to other AR-targeted therapies.[2][5] These application notes provide a summary of quantitative data and detailed protocols for key experiments to facilitate the use of this compound in the development of novel AR-targeted therapies.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in comparison to its parent compound, darolutamide, and other relevant AR antagonists.
| Compound | Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |
| This compound | Competitive AR Binding | Ki | 8 | - | [3] |
| This compound | Cell-based Transactivation | IC50 | 38 | hAR | [3] |
| Darolutamide | Competitive AR Binding | Ki | 11 | - | [3] |
| Enzalutamide | Competitive AR Binding | Ki | 86 | - | [3] |
| Apalutamide | Competitive AR Binding | Ki | 93 | - | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by directly antagonizing the androgen receptor signaling pathway. The diagram below illustrates the canonical AR signaling cascade and the points of inhibition by this compound.
Caption: Androgen Receptor (AR) signaling pathway and inhibition by this compound.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the androgen receptor using a competitive binding assay with a radiolabeled androgen.
Workflow:
Caption: Workflow for the AR competitive binding assay.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
This compound
-
Unlabeled R1881 (for determining non-specific binding)
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Rat Prostate Cytosol:
-
Euthanize adult male rats and dissect the ventral prostates.
-
Homogenize the tissue in ice-cold TEDG buffer.
-
Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of rat prostate cytosol to each well.
-
Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add buffer instead of competitor.
-
For non-specific binding wells, add a high concentration of unlabeled R1881 (e.g., 1 µM).
-
Add a constant concentration of [³H]-R1881 (e.g., 1 nM) to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold HAP slurry to each well to bind the AR-ligand complexes.
-
Incubate on ice for 15-20 minutes with occasional mixing.
-
Wash the HAP pellet multiple times with wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Elute the bound radioligand from the HAP pellet.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cell Viability Assay
This protocol measures the effect of this compound on the viability of prostate cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed prostate cancer cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Include vehicle-treated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a prostate cancer xenograft mouse model.
Workflow:
Caption: Workflow for the in vivo xenograft study.
Materials:
-
Prostate cancer cell lines (e.g., LAPC-4, VCaP)
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest prostate cancer cells and resuspend them in a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers 2-3 times per week.
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
Administer this compound orally via gavage at a predetermined dose and schedule (e.g., 50 mg/kg, once or twice daily).
-
Administer the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Study Termination and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Harvest the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
-
Analyze the statistical significance of the results.
-
Androgen Receptor Nuclear Translocation Assay
This protocol outlines an immunofluorescence-based method to visualize and quantify the inhibition of androgen-induced AR nuclear translocation by this compound.
Workflow:
Caption: Workflow for the AR nuclear translocation assay.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Dihydrotestosterone (DHT)
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Primary antibody against AR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed prostate cancer cells onto glass coverslips in a multi-well plate.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with DHT (e.g., 10 nM) to induce AR nuclear translocation.
-
In parallel, co-treat cells with DHT and various concentrations of this compound.
-
Include a vehicle-treated control.
-
Incubate for a specified time (e.g., 1-2 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody specific for the androgen receptor.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the AR staining in the nucleus and cytoplasm of multiple cells for each treatment condition.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of AR nuclear translocation.
-
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
Application Notes and Protocols for High-Throughput Screening Assays Involving Ketodarolutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodarolutamide is the primary active metabolite of darolutamide, a potent and selective nonsteroidal androgen receptor (AR) antagonist.[1][2] Both compounds exhibit high affinity for the AR and function as competitive silent antagonists, effectively inhibiting androgen-induced AR nuclear translocation and subsequent gene transcription.[3][4][5] This mechanism of action makes this compound a key molecule of interest in the development of therapies for prostate cancer.[6][7] High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel AR antagonists, as well as for elucidating the mechanisms of action of compounds like this compound.
These application notes provide detailed protocols for several HTS assays relevant to the study of this compound and other AR antagonists. The assays described include a Luciferase Reporter Gene Assay for functional antagonism, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay for mechanistic studies, and a High-Content Screening (HCS) Assay for monitoring AR nuclear localization.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This initiates the transcription of genes involved in prostate cancer cell proliferation and survival.[8][9] this compound acts by competitively inhibiting the initial binding of androgens to the AR, thereby blocking this signaling cascade.[5]
References
- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Development of Darolutamide: A Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Darolutamide (ODM201) Efficiency on Androgen Receptor Mutants Reported to Date in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen receptor antagonists (antiandrogens): structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ketodarolutamide Metabolism by CYP3A4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodarolutamide is the major and pharmacologically active metabolite of darolutamide, a nonsteroidal androgen receptor inhibitor.[1][2] The formation of this compound from darolutamide is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4][5] Furthermore, in vitro studies have shown that this compound itself is a substrate for subsequent CYP3A4-mediated oxidation.[1][6] Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of darolutamide's overall pharmacokinetic profile, potential drug-drug interactions (DDIs), and the contribution of its metabolites to clinical efficacy and safety.
These application notes provide detailed protocols for in vitro studies designed to characterize the metabolism of this compound by CYP3A4, including the determination of key kinetic parameters and its potential to inhibit CYP3A4 activity.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear interpretation and comparison. The following tables provide templates for presenting the results.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism by CYP3A4
| Parameter | Value | Units |
| Km (Michaelis constant) | [Insert experimental value] | µM |
| Vmax (Maximum reaction velocity) | [Insert experimental value] | pmol/min/pmol CYP3A4 |
| CLint (Intrinsic clearance, Vmax/Km) | [Insert calculated value] | µL/min/pmol CYP3A4 |
Table 2: Inhibition of CYP3A4 Activity by this compound
| CYP3A4 Probe Substrate | This compound IC50 | Type of Inhibition | Ki (Inhibition Constant) |
| Midazolam | [Insert experimental value] µM | [e.g., Competitive, Non-competitive] | [Insert experimental value] µM |
| Testosterone | [Insert experimental value] µM | [e.g., Competitive, Non-competitive] | [Insert experimental value] µM |
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Kinetics of this compound Metabolism by Recombinant Human CYP3A4
Objective: To determine the kinetic parameters (Km and Vmax) for the metabolism of this compound by CYP3A4.
Materials:
-
This compound
-
Recombinant human CYP3A4 (e.g., in microsomes)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare serial dilutions of this compound in potassium phosphate buffer to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Add recombinant human CYP3A4 to each well to a final concentration of 10 pmol/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 15 minutes, within the linear range of metabolite formation).
-
-
Termination of Reaction:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the oxidative metabolite(s) of this compound.
-
-
Data Analysis:
-
Plot the rate of metabolite formation (V) against the this compound concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine Vmax and Km.
-
Protocol 2: Assessment of this compound-mediated Inhibition of CYP3A4 Activity (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the activity of CYP3A4 using a probe substrate.
Materials:
-
This compound
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Metabolite of the probe substrate for standard curve generation
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system or a fluorometric plate reader if using a fluorescent probe.
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound and the CYP3A4 probe substrate.
-
In a 96-well plate, add human liver microsomes (e.g., 0.2 mg/mL) or recombinant CYP3A4.
-
Add a series of concentrations of this compound (e.g., 0.1 to 100 µM).
-
Include a positive control inhibitor (e.g., ketoconazole) and a vehicle control (no inhibitor).
-
Add the CYP3A4 probe substrate at a concentration close to its Km.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of probe substrate metabolism.
-
-
Termination of Reaction:
-
Stop the reaction by adding ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1.
-
Quantify the formation of the probe substrate's metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Metabolic pathway of Darolutamide to this compound and its further oxidation by CYP3A4.
Caption: Experimental workflow for determining the Michaelis-Menten kinetics of this compound.
Caption: Experimental workflow for determining the IC50 of this compound on CYP3A4 activity.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Drug–Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Ketodarolutamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Ketodarolutamide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the major and most active metabolite of Darolutamide, a potent next-generation androgen receptor (AR) inhibitor.[1] Like its parent compound, this compound is a hydrophobic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[2][3] This inherent low solubility in aqueous solutions, such as cell culture media, can lead to precipitation, making it challenging to achieve desired concentrations for in vitro assays and obtain reliable experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most effective and recommended solvent for preparing stock solutions of this compound.[4] Ethanol can also be used, although the solubility is lower compared to DMSO.[2] For in vivo studies, a formulation containing DMSO, PEG300, Tween 80, and saline has been utilized for the parent compound, Darolutamide, and may be adapted for specific in vitro applications if necessary.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between different cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines.[5] It is crucial to always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential effects of the solvent itself.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term storage (up to 3 years).[2][4] Stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2][4]
Troubleshooting Guide: this compound Precipitation in Cell Culture
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Culture Media
This is a common issue known as "crashing out," where the hydrophobic compound rapidly comes out of solution when the highly concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[6]
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Solution: Decrease the final working concentration. Perform a serial dilution experiment to determine the maximum soluble concentration in your specific cell culture medium.[6] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. Solution: Perform a two-step dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate solution to the final volume of media. Add the compound dropwise while gently swirling the media.[5][6] |
| Low Temperature of Media | The solubility of this compound is lower in cold media. Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.[6] |
| High Concentration of DMSO Stock | Using a very high concentration stock solution increases the likelihood of precipitation upon dilution. Solution: Prepare a lower concentration stock solution in DMSO (e.g., 10 mM instead of 100 mM).[5] |
Issue 2: Precipitate Forms After a Few Hours or Days of Incubation
Delayed precipitation can occur due to the compound's instability in the culture medium over time or interactions with media components.[7]
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may not be stable in the aqueous environment of the cell culture medium for extended periods. Solution: For long-term experiments, change the media with freshly prepared this compound-containing media every 24-48 hours.[7] |
| Interaction with Media Components | Components in the serum or media, such as proteins and salts, can interact with this compound, reducing its solubility. Solution: If your experiment allows, consider reducing the serum concentration or using a serum-free medium. You can also test different basal media formulations to see if the issue persists.[7][8] |
| Media Evaporation | Evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. Solution: Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable tape for long-term experiments.[8] |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which may affect the solubility of the compound. Solution: Monitor the pH of your culture medium. If it changes significantly, more frequent media changes may be necessary. |
Quantitative Data Summary
Table 1: Solubility of this compound and its Parent Compound, Darolutamide
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (252 mM) | [4] |
| Darolutamide | DMSO | 70 mg/mL (175.5 mM) | [2] |
| Darolutamide | Ethanol | 36 mg/mL (90.26 mM) | [2] |
| Darolutamide | Water | < 1 mg/mL | [2] |
| Darolutamide | Aqueous Buffer (pH 1-6.8) | 14-23 µg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 396.84 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh out 3.97 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the vial. It is recommended to use a freshly opened bottle of DMSO to minimize water content.
-
Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (100x): In a sterile microcentrifuge tube, add 99 µL of pre-warmed complete cell culture medium. To this, add 1 µL of the 10 mM this compound stock solution. Gently mix by pipetting up and down or by flicking the tube. This creates a 100 µM intermediate solution.
-
Prepare Final Working Solution: Add the appropriate volume of the 100 µM intermediate solution to your cell culture vessel containing pre-warmed medium to achieve the final desired concentration of 10 µM. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium.
-
Mixing: Gently swirl the culture vessel to ensure even distribution of the compound.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (in this example, 0.1%) to a separate culture vessel.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: this compound's mechanism of action in the androgen receptor signaling pathway.
References
- 1. Androgen receptor pathway inhibitors and drug–drug interactions in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darolutamide | Androgen Receptor | TargetMol [targetmol.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing LC-MS/MS for Ketodarolutamide Detection
Welcome to the technical support center for the LC-MS/MS analysis of Ketodarolutamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for accurate and robust quantification of this active metabolite of darolutamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
This compound (also known as ORM-15341) is the major and pharmacologically active metabolite of darolutamide, a nonsteroidal androgen receptor antagonist.[1] In human plasma, this compound and darolutamide together constitute the majority of the total radioactivity, with this compound showing a 2.1-fold higher plasma exposure than the parent drug.[2][3] Given its significant presence and comparable in vitro activity to darolutamide, accurate quantification of this compound is crucial for pharmacokinetic and drug metabolism studies.[4]
Q2: What are the typical mass transitions for this compound in MS/MS analysis?
Several LC-MS/MS methods have been developed for the quantification of this compound. The selection of mass transitions (precursor ion → product ion) is critical for selectivity and sensitivity. Both positive and negative ionization modes have been successfully employed.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Negative | 395 | 202 | [5][6] |
| Positive | 397 | 194 | [7] |
Q3: What type of internal standard (IS) is recommended for this compound quantification?
The choice of a suitable internal standard is critical for achieving accurate and precise quantification by correcting for variability in sample preparation and instrument response. Published methods have utilized different internal standards.
| Internal Standard | Rationale for Use | Reference |
| Bicalutamide | A structurally related non-steroidal anti-androgen. | [6] |
| Apalutamide-d3 | A deuterated analog of a structurally similar compound, which is often an ideal IS. | [7] |
| Warfarin | Used in a method for simultaneous quantification of darolutamide diastereomers. | [5] |
Q4: What are the common sample preparation techniques for plasma samples?
Effective sample preparation is essential to remove matrix components that can interfere with the analysis and cause ion suppression.[8] The most common techniques reported for the analysis of this compound in plasma are:
-
Liquid-Liquid Extraction (LLE): This technique has been successfully used to extract this compound and its parent drug from plasma samples.[5][6]
-
Protein Precipitation: A simpler and faster method that involves adding a solvent like acetonitrile to precipitate plasma proteins.[5]
Experimental Protocols
Below is a generalized experimental workflow for the quantification of this compound in mouse plasma based on published methods.
Sample Preparation: Liquid-Liquid Extraction[5][6]
-
To 50 µL of plasma sample, add the internal standard solution.
-
Add an extraction solvent (e.g., ethyl acetate).
-
Vortex mix for a specified time (e.g., 10 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters from a validated method.[6] It is important to note that optimal parameters can vary between instruments and should be determined empirically.[9]
| Parameter | Recommended Conditions |
| LC Column | Atlantis C18 |
| Mobile Phase | 0.2% formic acid:acetonitrile (35:65, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Run Time | 2.5 min |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MS/MS Transition | m/z 395 → 202 |
Visualized Experimental Workflow
Caption: A typical experimental workflow for the quantification of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound.
Problem: Low or No Signal for this compound
-
Potential Cause 1: Incorrect MS/MS Parameters. The mass transitions and collision energy are critical for signal intensity.
-
Solution: Verify that the correct precursor and product ions are being monitored for this compound (e.g., m/z 395 → 202 in negative mode or m/z 397 → 194 in positive mode).[5][6][7] Optimize the collision energy for your specific instrument to maximize the product ion signal while retaining some precursor ion (typically 10-15%).[10] It's important to perform compound optimization on your own instrument as parameters can vary.[9]
-
-
Potential Cause 2: Inefficient Ionization. The choice of ionization mode and mobile phase composition significantly impacts signal intensity.
-
Solution: While both positive and negative ESI have been used, one may provide a better response on your system. Test both modes. The pH of the mobile phase is also crucial; for negative mode, a slightly basic mobile phase might be beneficial, while an acidic mobile phase (e.g., with formic acid) is common for positive mode.[6]
-
-
Potential Cause 3: Poor Sample Recovery. Inefficient extraction during sample preparation will lead to low signal.
-
Solution: If using liquid-liquid extraction, ensure the chosen solvent is appropriate for this compound and that the vortexing and phase separation steps are performed correctly. For protein precipitation, ensure complete precipitation of proteins without co-precipitation of the analyte.
-
Problem: High Background Noise or Interfering Peaks
-
Potential Cause 1: Matrix Effects. Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[8]
-
Solution: Improve the chromatographic separation to resolve this compound from interfering matrix components.[10] A gradient elution may provide better separation than an isocratic method. Also, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), or optimizing the liquid-liquid extraction procedure.
-
-
Potential Cause 2: Contamination. Contamination from the sample collection tubes, solvents, or the LC-MS/MS system itself can introduce interfering peaks.
-
Solution: Use high-purity solvents and reagents. Implement a rigorous cleaning protocol for the LC system and mass spectrometer. Analyze blank samples (mobile phase and extracted blank matrix) to identify the source of contamination.
-
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Potential Cause 1: Column Issues. The analytical column may be degraded, overloaded, or not suitable for the application.
-
Solution: Ensure the column is properly conditioned and has not exceeded its lifetime. Check for column blockage. If the peak is fronting, it might indicate column overload; try injecting a smaller volume or diluting the sample. If the peak is tailing, it could be due to secondary interactions with the stationary phase; adjusting the mobile phase pH or organic content might help.
-
-
Potential Cause 2: Inappropriate Mobile Phase. The mobile phase composition can significantly affect peak shape.
-
Solution: Ensure the mobile phase is correctly prepared and degassed. The reconstitution solvent for the sample should be similar in composition to the initial mobile phase to avoid peak distortion.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor cell viability in Ketodarolutamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ketodarolutamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the major active metabolite of darolutamide, a nonsteroidal antiandrogen (NSAA). It functions as a highly selective and potent competitive antagonist of the androgen receptor (AR).[1] By binding to the AR, this compound prevents the binding of androgens, thereby inhibiting the translocation of the AR to the nucleus and subsequent androgen-regulated gene transcription. This ultimately leads to a reduction in the proliferation of androgen-sensitive cancer cells.[1][2]
Q2: In which cell lines has this compound or its parent compound, darolutamide, been shown to be effective?
Darolutamide, and by extension its active metabolite this compound, has demonstrated efficacy in various prostate cancer cell lines, including androgen-dependent lines like LNCaP and LAPC4, as well as in models of castration-resistant prostate cancer (CRPC).[3]
Q3: What are the key differences between this compound and other nonsteroidal antiandrogens like enzalutamide and apalutamide?
This compound and its parent compound, darolutamide, exhibit a higher binding affinity for the androgen receptor compared to enzalutamide and apalutamide.[1] Additionally, they have been shown not to activate certain mutant AR variants that can be activated by other NSAAs.[1]
Troubleshooting Guide: Poor Cell Viability
Poor cell viability is a common issue in in-vitro experiments. This guide provides specific troubleshooting steps for experiments involving this compound.
Is the observed decrease in viability the intended pharmacological effect or an experimental artifact?
This compound is designed to reduce the viability and proliferation of androgen-receptor-positive cancer cells. It is crucial to distinguish this expected cytotoxic effect from unintended cell death due to experimental conditions.
Experimental Workflow to Differentiate On-Target Cytotoxicity from Experimental Artifacts
Caption: Workflow to determine the cause of poor cell viability.
Troubleshooting Experimental Parameters
If the observed cell death is not consistent with the expected pharmacological effect, consider the following factors:
| Potential Issue | Recommended Action |
| Compound Solubility and Stability | This compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.[4] |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy, in the exponential growth phase, and at the correct density at the time of treatment. Review and optimize cell culture medium, serum concentration, and incubator conditions (temperature, CO2, humidity).[5] |
| Cell Line Specific Sensitivity | Different cell lines can have varying sensitivities to the compound and culture conditions. It is important to optimize the assay for each specific cell line. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can significantly impact cell viability. Regularly check cultures for signs of contamination and test for mycoplasma. |
| Inappropriate Assay for Cell Viability | The choice of viability assay can influence results. For compounds that may affect cellular metabolism, assays like MTT or MTS should be cross-validated with direct cell counting methods (e.g., Trypan Blue exclusion) or assays that measure membrane integrity (e.g., LDH release).[5] |
| High Compound Concentration and Off-Target Effects | At very high concentrations, this compound may induce off-target effects leading to cytotoxicity. It is important to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.[5] |
Data Summary
The following table summarizes reported in-vitro concentrations and IC50 values for darolutamide, the parent compound of this compound. These values can serve as a starting point for designing experiments with this compound, though it is important to note that the potency of the metabolite may differ.
| Cell Line | Assay Type | Compound | IC50 Value |
| 22Rv1 | Cell Viability (CTG) | Darolutamide | 46.6 µM |
| LNCaP | Cell Viability (CTG) | Darolutamide | 33.8 µM |
| PC3 | Cell Viability (CTG) | Darolutamide | 32.3 µM |
| DU145 | Cell Viability (CTG) | Darolutamide | 11.0 µM |
| LNCaP | Cell Viability | Darolutamide | 16 ± 3 μM |
| 22Rv1 | Cell Viability | Darolutamide | 46 ± 10 μM |
| LNCaP1C3 | Cell Viability | Darolutamide | 100 ± 20 μM |
*CTG: CellTiter-Glo® Luminescent Cell Viability Assay. Data from multiple sources.[6][7] Note that IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Annexin V Staining for Apoptosis Detection
This protocol is a general guideline for detecting apoptosis by flow cytometry.
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound and appropriate controls.
-
Harvest cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V conjugate and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubate at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and the viability dye.
-
Early apoptotic cells will be positive for Annexin V and negative for the viability dye.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and the viability dye.
-
Caspase-3/7 Activity Assay
This protocol provides a general method for measuring the activity of executioner caspases.
-
Cell Lysis:
-
Treat cells with this compound and controls.
-
Lyse the cells using a lysis buffer provided with the assay kit.
-
-
Enzyme Reaction:
-
Add the caspase-3/7 substrate to the cell lysate.
-
Incubate to allow for cleavage of the substrate by active caspases.
-
-
Detection:
-
Measure the resulting signal (luminescence or fluorescence) using a plate reader.
-
The signal intensity is proportional to the caspase-3/7 activity.
-
Signaling Pathway
Androgen Receptor Signaling Pathway and the Action of this compound
Caption: this compound competitively inhibits androgen binding to the AR.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Ketodarolutamide Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges and sources of variability in Ketodarolutamide pharmacokinetic (PK) studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct, actionable advice for experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to darolutamide?
A1: this compound is the major and pharmacologically active metabolite of darolutamide, a nonsteroidal androgen receptor inhibitor.[1][2] Darolutamide itself is a 1:1 mixture of two diastereomers, (S,R)-darolutamide and (S,S)-darolutamide.[1] These diastereomers can interconvert via the formation of this compound.[3][4] Both darolutamide diastereomers and this compound exhibit similar pharmacological activity in vitro.[1]
Q2: What are the primary metabolic pathways for this compound formation and elimination?
A2: this compound is formed through the oxidation of darolutamide, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][3][5] Darolutamide and this compound are further metabolized through glucuronidation by UGT1A9 and UGT1A1.[3][5] Elimination occurs through both urine (approximately 63.4%) and feces (approximately 32.4%).[3][5]
Q3: What are the known factors that can introduce variability in this compound PK studies?
A3: Several factors can contribute to variability in this compound pharmacokinetics:
-
Food Effect: The bioavailability of darolutamide, and consequently the formation of this compound, is significantly influenced by food. Administration with food can increase the absorption and exposure of darolutamide by 2 to 2.5-fold compared to a fasted state.[2][6][7][8]
-
Patient-Specific Factors:
-
Drug-Drug Interactions: Since CYP3A4 is the primary enzyme responsible for this compound formation, co-administration of strong CYP3A4 inducers or inhibitors can alter its pharmacokinetics.[5]
-
Diastereomer Interconversion: The interconversion between the (S,R) and (S,S) diastereomers of darolutamide via this compound is a dynamic process. The ratio of these diastereomers changes from the administered 1:1 ratio to approximately 1:6 to 1:9 in plasma after multiple doses, favoring the (S,S)-diastereomer.[2][9][10] This dynamic equilibrium can be a source of variability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High inter-subject variability in this compound exposure. | Differing food intake among subjects. | Standardize food intake protocols for all subjects in the study. Administer darolutamide with a standardized meal to ensure consistent absorption.[2][6][7][8] |
| Undisclosed co-medications affecting CYP3A4 activity. | Screen subjects for the use of concomitant medications, especially known strong CYP3A4 inducers or inhibitors. | |
| Variability in hepatic or renal function among subjects. | Stratify subjects based on hepatic and renal function or conduct separate studies in populations with impairment.[2][9] | |
| Inconsistent diastereomer ratios of darolutamide. | The interconversion process is influenced by individual metabolic differences. | Acknowledge the dynamic nature of the diastereomer ratio. Focus on the total darolutamide and this compound concentrations for primary endpoint analysis, as both diastereomers and the metabolite are pharmacologically active.[1] |
| Lower than expected this compound concentrations. | Administration of darolutamide in a fasted state. | Ensure darolutamide is administered with food to maximize bioavailability.[2][6][7][8] |
| Co-administration of a CYP3A4 inducer. | Review subject medication history for CYP3A4 inducers. | |
| Higher than expected this compound concentrations. | Co-administration of a CYP3A4 inhibitor. | Review subject medication history for CYP3A4 inhibitors. |
| Subject has moderate hepatic or severe renal impairment. | Assess organ function of subjects prior to and during the study.[2][9] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Darolutamide and this compound
| Parameter | Darolutamide | This compound | Reference(s) |
| Time to Peak Concentration (tmax) | 4-6 hours (with food) | Follows parent compound | [6][7][9][10] |
| Elimination Half-life (t½) | ~13 hours | Follows parent compound | [6][9][10] |
| Protein Binding | ~92% | 99.8% (mainly albumin) | [5] |
| Effect of Food on AUC | ~2-2.5 fold increase | Follows parent compound | [2][6][7][8] |
| Effect of Moderate Hepatic Impairment on AUC | 1.9-fold increase | Follows parent compound | [2] |
| Effect of Severe Renal Impairment on AUC | 2.5-fold increase | Follows parent compound | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma
This protocol is a generalized procedure based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation or liquid-liquid extraction. For protein precipitation, add a suitable volume of acetonitrile (often containing an internal standard) to the plasma sample. For liquid-liquid extraction, use an appropriate organic solvent.[11]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins or separate the layers.
-
Transfer the supernatant or organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 or chiral column to achieve separation of this compound from its parent drug and other metabolites.[11] The mobile phase typically consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of darolutamide.
Caption: Troubleshooting PK variability.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. d-nb.info [d-nb.info]
- 7. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of darolutamide (ODM-201): a new-generation androgen receptor antagonist, in Japanese patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Dosing Protocols for Ketodarolutamide in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ketodarolutamide in pre-clinical animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation, administration, and analysis of this compound in animal studies.
1. Formulation and Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in vehicle | - Improper solvent ratio- Low temperature- Compound concentration too high | - Use a recommended vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] Ensure solvents are added sequentially and mixed thoroughly.- Warm the formulation to room or body temperature before administration.[3]- Prepare a fresh formulation for each experiment.- If precipitation persists, consider reducing the final concentration of this compound. |
| Inconsistent drug exposure between animals | - Inhomogeneous suspension- Errors in dose volume administration | - Ensure the formulation is a homogenous suspension before each administration by vortexing or sonicating.- Use calibrated pipettes or syringes for accurate dosing.- For oral gavage, ensure proper technique to deliver the full dose to the stomach.[4][5][6][7] |
| Degradation of the compound | - Improper storage- pH of the vehicle | - Store stock solutions of this compound in DMSO at -20°C or -80°C.- Prepare fresh dosing formulations daily.- Ensure the pH of the vehicle is within a stable range (typically 4.5-8.0 for parenteral routes).[3] |
2. Animal Dosing and Tolerability
| Problem | Potential Cause | Troubleshooting Steps |
| Animal distress during or after oral gavage (e.g., choking, reflux) | - Improper gavage technique- Incorrect gavage needle size- Excessive dosing volume | - Ensure personnel are properly trained in oral gavage techniques for the specific rodent species.[4][5][6][7]- Use a flexible, ball-tipped gavage needle of the appropriate size for the animal's weight.[4][6]- Do not exceed the recommended maximum oral gavage volume (typically 10 ml/kg for mice and rats).[6] Administer the solution slowly.[7] |
| Weight loss or signs of toxicity in treated animals | - Vehicle toxicity- Off-target effects of the compound- Dose is too high | - Include a vehicle-only control group to assess the tolerability of the formulation.- Reduce the concentration of DMSO in the vehicle if toxicity is suspected; for nude mice, keep DMSO concentration below 2%.[2]- Perform a dose-range finding study to determine the maximum tolerated dose (MTD) before initiating efficacy studies.[3] |
| Variable tumor growth inhibition | - Inconsistent dosing- Differences in tumor engraftment- Development of resistance | - Standardize the dosing procedure and timing.- Randomize animals into treatment groups after tumors have reached a predetermined size to ensure a uniform starting point.- Monitor tumor growth in individual animals to identify outliers. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent nonsteroidal antiandrogen (NSAA).[8] It acts as a competitive antagonist of the androgen receptor (AR).[8] By binding to the AR, it inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT), preventing AR translocation to the nucleus and subsequent transcription of androgen-dependent genes that drive prostate cancer cell proliferation.[9]
Q2: Since this compound is the active metabolite of Darolutamide, should I administer Darolutamide or this compound in my animal model?
A2: Most published preclinical studies have administered Darolutamide and measured this compound as a metabolite.[8][10][11][12] This is a valid approach as Darolutamide is rapidly converted to this compound in vivo, and both compounds have similar pharmacological activity.[13][14] However, to specifically study the pharmacokinetics and efficacy of this compound without the influence of the parent drug, direct administration of this compound (also known as ORM-15341) is necessary.[1]
Q3: What is a suitable vehicle for administering this compound to mice or rats?
A3: A commonly recommended vehicle for oral or intraperitoneal administration of this compound is a suspension in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] It is crucial to prepare this formulation by adding the solvents sequentially and ensuring the compound is fully dissolved or suspended before administration.
Q4: What are the key pharmacokinetic parameters of this compound observed in animal models after the administration of Darolutamide?
A4: After oral administration of Darolutamide to mice, this compound is rapidly formed, with its plasma exposure being greater than that of the parent drug.[12] In rats, this compound is the most abundant metabolite in hepatocytes and the only major one in plasma.[10][11] The elimination half-life of this compound is approximately 10 hours.[8]
Q5: Are there any known issues with blood-brain barrier penetration?
A5: Both Darolutamide and this compound have shown very low penetration of the blood-brain barrier in animal models.[10][11] This is a significant characteristic that distinguishes it from some other nonsteroidal antiandrogens.
Data Presentation
Table 1: In Vitro Activity of this compound (ORM-15341)
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (hAR antagonist) | 38 nM | AR-HEK293 cells | [1] |
| Ki (AR binding) | 8 nM | Competitive AR binding assay | [1] |
| IC50 (wtAR) | 25 nM | Mutant AR transactivation assay | [1] |
| IC50 (AR F876L) | 51 nM | Mutant AR transactivation assay | [1] |
| IC50 (AR T877A) | 700 nM | Mutant AR transactivation assay | [1] |
| IC50 (AR W741L) | 1160 nM | Mutant AR transactivation assay | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration of Darolutamide
| Dose of Darolutamide | Tmax of this compound | Key Observation | Reference |
| 25, 50, or 100 mg/kg BID for 7 days | 30 minutes (on Day 7) | Rapid formation and greater exposure of this compound vs. Darolutamide. | [12] |
Experimental Protocols
1. Protocol for In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol is adapted from studies using the parent compound, Darolutamide, which results in high circulating levels of this compound.
-
Animal Model: Male SCID (Severe Combined Immunodeficient) mice.
-
Tumor Inoculation: Subcutaneously inoculate mice with prostate cancer cells (e.g., KuCaP-1 tumor fragments).
-
Tumor Growth Monitoring: Measure tumor size and mouse body weight at least twice a week.
-
Treatment Initiation: When tumors reach a mean size of approximately 150 mm³, randomize mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer the this compound formulation orally (e.g., via gavage) at the desired dose and schedule.
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Study Endpoint: Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a specified size.
-
Efficacy Evaluation: Calculate the percentage of tumor growth inhibition (% TGI) or the change in tumor volume over time (ΔT/ΔC). Efficacy is often declared if ΔT/ΔC is ≤ 42%.[1]
2. Protocol for Oral Gavage in Mice
-
Animal Restraint: Scruff the mouse to immobilize the head and body, ensuring the head and neck are in a straight line with the esophagus.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle accordingly.
-
Needle Insertion: Gently insert the lubricated, ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow as the tube passes. Do not force the needle.
-
Dose Administration: Once the needle is in the stomach, slowly administer the prepared dose.
-
Post-dosing Monitoring: After removing the needle, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and this compound Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. In vivo Pharmacology | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Ketodarolutamide in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ketodarolutamide. The information is designed to help minimize and troubleshoot potential off-target effects in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the major active metabolite of Darolutamide and acts as a potent and highly selective competitive antagonist of the Androgen Receptor (AR).[1] It binds to the ligand-binding domain of the AR, thereby inhibiting its nuclear translocation, DNA binding, and subsequent transcription of target genes.[2] This high selectivity is a key feature, designed to minimize off-target effects commonly associated with other nonsteroidal antiandrogens.
Q2: Is there a publicly available kinase selectivity profile for this compound?
As of late 2025, a comprehensive, publicly available kinase selectivity panel screen specifically for this compound is not readily found in the scientific literature. However, its parent compound, Darolutamide, has been characterized as having a low potential for off-target effects and drug-drug interactions, owing to its unique chemical structure.[3][4] Given that this compound shares a similar pharmacological profile, it is also expected to have high selectivity. Researchers should be aware that at high concentrations, any small molecule inhibitor has the potential for off-target kinase interactions.
Q3: What are the best practices for preparing and storing this compound for cell culture experiments?
To ensure the stability and activity of this compound, follow these best practices:
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent such as DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture is below the toxic threshold for your specific cell line (typically <0.1-0.5%).
Q4: How can I differentiate between a true off-target effect and an indirect effect of potent Androgen Receptor (AR) antagonism?
Potent AR inhibition can lead to significant crosstalk with other signaling pathways, which can be mistaken for direct off-target effects. Key pathways that interact with AR signaling include the PI3K/AKT/mTOR and NF-κB pathways.[5][6] To distinguish between direct and indirect effects, consider the following:
-
Time-course experiment: Analyze the expression of downstream markers of the unexpected pathway at different time points. Indirect effects may show a delayed response compared to the direct inhibition of the primary target.
-
AR-knockdown/knockout cells: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate AR expression. If the unexpected phenotype is still observed with this compound treatment in these cells, it is more likely a direct off-targe effect.
-
Rescue experiment: In AR-positive cells, co-treat with a potent androgen (e.g., dihydrotestosterone, DHT) at a high concentration to see if it can rescue the on-target phenotype. This will not rescue a true off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability at High Concentrations
Symptoms: You observe a sharp decrease in cell viability in your assay (e.g., MTT, CellTiter-Glo) at this compound concentrations higher than what is required for complete AR inhibition.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Action |
| Off-Target Cytotoxicity | 1. Perform a dose-response curve with a wider range of concentrations to determine the IC50 for both the on-target effect (e.g., inhibition of AR target gene expression) and cytotoxicity. 2. Use an orthogonal assay to confirm cytotoxicity. For example, if you initially used an MTT assay (metabolic activity), confirm with a trypan blue exclusion assay (membrane integrity). 3. Test in a panel of cell lines , including AR-negative lines (e.g., PC-3, DU-145). If toxicity is observed in AR-negative cells, it strongly suggests an off-target effect. |
| Solvent Toxicity | 1. Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). |
| Compound Precipitation | 1. Visually inspect the cell culture medium for any precipitate after adding the this compound working solution. 2. Prepare fresh dilutions for each experiment and ensure complete dissolution. |
Issue 2: Modulation of a Signaling Pathway Unrelated to Androgen Receptor Signaling
Symptoms: Your Western blot or RNA sequencing data shows unexpected changes in a signaling pathway, for example, the PI3K/AKT/mTOR pathway, that is not the primary target of this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Action |
| Crosstalk with AR Signaling | 1. Consult the literature on the known crosstalk between the AR pathway and the observed pathway.[5][7][8][9] 2. Perform a time-course experiment to determine if the modulation of the secondary pathway is a downstream event of AR inhibition. 3. Use AR-knockdown/knockout cells to see if the effect is AR-dependent. |
| Direct Off-Target Inhibition | 1. Perform an in vitro kinase assay or receptor binding assay with purified proteins from the suspected off-target pathway to test for direct inhibition by this compound. 2. Use a structurally unrelated AR antagonist to see if it recapitulates the same phenotype. If not, it may point to an off-target effect specific to the chemical scaffold of this compound. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine and compare the concentrations of this compound required for on-target AR inhibition and any potential off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate your AR-positive cell line (e.g., LNCaP, VCaP) in 96-well plates at a density that ensures logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium and add the this compound dilutions to the cells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
On-Target Effect (AR Inhibition): Lyse a parallel set of cells and perform qRT-PCR to measure the mRNA expression of a known AR target gene (e.g., KLK3 (PSA), TMPRSS2).
-
Cytotoxicity: On a separate plate, perform a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Plot the dose-response curves for both AR target gene inhibition and cell viability. A significant separation between the IC50 for the on-target effect and the concentration at which cytotoxicity is observed indicates a good therapeutic window.
Data Presentation:
| Concentration (µM) | % Inhibition of KLK3 Expression | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 0.01 | 25 | 100 |
| 0.1 | 75 | 98 |
| 1 | 95 | 95 |
| 10 | 98 | 70 |
| 100 | 99 | 20 |
Protocol 2: Validation of Off-Target Effects using an Orthogonal Approach
Objective: To confirm a suspected off-target effect using a method that is mechanistically different from the primary observation.
Methodology:
-
Hypothesis: Based on your initial findings (e.g., unexpected phenotype), hypothesize a potential off-target. For this example, let's assume an unexpected anti-proliferative effect in an AR-negative cell line.
-
Primary Assay: You have already performed a cell viability assay (e.g., MTT) showing decreased viability in an AR-negative cell line (e.g., PC-3) upon this compound treatment.
-
Orthogonal Validation:
-
Cell Cycle Analysis: Treat PC-3 cells with this compound at the concentration that showed cytotoxicity. After 24 hours, fix the cells, stain with propidium iodide, and analyze the cell cycle distribution by flow cytometry. An accumulation of cells in a specific phase of the cell cycle (e.g., G1 arrest) would provide a mechanistic insight into the anti-proliferative effect.
-
Apoptosis Assay: Treat PC-3 cells with this compound and stain with Annexin V and a viability dye (e.g., 7-AAD). Analyze by flow cytometry to determine if the decreased viability is due to the induction of apoptosis.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U.S. FDA approves third indication of darolutamide for patients with advanced prostate cancer [orionpharma.com]
- 4. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Androgen receptor and growth factor signaling cross-talk in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ketodarolutamide Stock Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Ketodarolutamide stock solutions. Adherence to these guidelines will help ensure the stability and integrity of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is recommended due to its strong solubilizing capacity for many organic molecules, including this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to minimize degradation.[3]
Q2: How should I store my this compound stock solutions?
A2: To maintain stability, aliquot the stock solution into single-use volumes in amber glass or polypropylene vials and store them at -20°C or -80°C for long-term storage.[3][4] This practice helps to avoid repeated freeze-thaw cycles and protects the compound from light-induced degradation.[3][5]
Q3: My this compound solution has turned yellow. Is it still usable?
A3: A change in color, such as turning yellow, often indicates chemical degradation or oxidation of the compound.[3] It is strongly advised not to use a discolored solution, as the presence of degradation products could lead to inaccurate and unreliable experimental results. A fresh stock solution should be prepared.
Q4: I observed precipitation in my stock solution after thawing. What should I do?
A4: Do not use a solution that has precipitated.[5] Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or due to issues with the solvent during freezing.[3] Centrifuge the vial to pellet the precipitate before opening it to prepare a new solution. Consider preparing the new stock at a slightly lower concentration.[3]
Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% to 0.5%, to avoid cellular toxicity and off-target effects.[5][6] It is critical to include a vehicle control (media with the same final DMSO concentration) in your experiments to assess any effects of the solvent on your cells.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution into aqueous buffer/media | The concentration of this compound exceeds its solubility limit in the aqueous environment.[1] | - Lower the final concentration of this compound in your assay.[5]- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[6]- Add the stock solution dropwise to the media while gently vortexing.[6]- Consider using a co-solvent system, though this requires validation.[5] |
| Inconsistent experimental results | - Degradation of this compound in the stock solution.- Repeated freeze-thaw cycles.[3]- Contamination of the stock solution. | - Prepare a fresh stock solution from the powdered compound.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4]- Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent. |
| Cloudiness in cell culture wells | Precipitation of this compound in the final working solution.[6] | - Visually inspect the final working solution before adding it to the cells.- Use the protocol for determining the maximum soluble concentration to find the stability limit in your specific media.[6] |
| Stock solution appears viscous or frozen at -20°C | DMSO can absorb water, which raises its freezing point.[5] | - Use anhydrous DMSO and handle it in a way that minimizes exposure to atmospheric moisture.- Store DMSO in small, tightly sealed aliquots. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile amber glass or polypropylene vials
-
Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible material)
Procedure:
-
Calculation: To prepare a 10 mM solution, weigh out 3.97 mg of this compound for every 1 mL of DMSO.
-
Dissolution:
-
Add the weighed this compound powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution.[9]
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
-
Sterilization (Optional): For cell culture applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile vial.
-
Aliquoting and Storage:
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To quantitatively assess the stability of a this compound stock solution over time.
Materials:
-
This compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Reference standard of this compound
Procedure:
-
Initial Analysis (Time Zero):
-
Dilute a fresh aliquot of the this compound stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample and analyze its purity and concentration by measuring the peak area. This will serve as your baseline.
-
-
Sample Storage: Store the aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw a new aliquot of the stored stock solution.
-
Prepare and analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial (time zero) peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
A significant decrease in the main peak area or the appearance of degradation peaks indicates instability under the tested storage conditions.[10]
-
Visualizations
Caption: Step-by-step workflow for preparing this compound stock solutions.
Caption: A logical guide for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Measurement of Unbound Ketodarolutamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists measuring the unbound fraction of Ketodarolutamide.
Frequently Asked Questions (FAQs)
Q1: What is the unbound fraction of a drug and why is it important for this compound?
The unbound fraction (fu) of a drug represents the portion in plasma that is not bound to proteins. This fraction is pharmacologically active, meaning it can interact with target receptors, be metabolized, and be excreted.[1][2] For this compound, the active metabolite of darolutamide, accurately measuring the unbound fraction is crucial for understanding its pharmacokinetics and pharmacodynamics.[3][4][5]
Q2: What are the typical values for the plasma protein binding of this compound?
This compound is highly bound to plasma proteins, primarily serum albumin.[3][6] The unbound fraction is very low, which presents a significant analytical challenge.
| Compound | Plasma Protein Binding (%) | Unbound Fraction (fu, %) | Primary Binding Protein |
| This compound | 99.8%[3] | ~0.2%[6] | Serum Albumin[3][6] |
| Darolutamide (parent drug) | 92%[3] | ~8%[6] | Serum Albumin[3][6] |
Q3: Which methods are recommended for measuring the unbound fraction of this compound?
The most common and accepted methods for determining the unbound fraction of drugs are equilibrium dialysis (ED) and ultrafiltration (UF).[1][7][8][9]
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method involves dialyzing a plasma sample containing the drug against a buffer solution through a semipermeable membrane.[1][10] At equilibrium, the unbound drug concentration is the same on both sides of the membrane.
-
Ultrafiltration (UF): This technique uses centrifugal force to separate a protein-free ultrafiltrate from the plasma through a semipermeable membrane.[1][9] The drug concentration in the ultrafiltrate is considered the unbound concentration. UF is generally faster than ED.[9]
Troubleshooting Guides
Issue 1: High Variability in Unbound Fraction Measurements
Symptoms:
-
Poor reproducibility between replicate experiments.
-
Inconsistent results across different batches of plasma.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-Specific Binding (NSB) | This compound may bind to the dialysis membrane, filter device, or collection tubes. • Solution: Pre-saturate the apparatus with a solution of the drug. Use low-binding materials (e.g., silanized glass or polypropylene). Perform recovery experiments to quantify and correct for NSB.[11] |
| Incorrect pH | Plasma pH can increase upon storage due to CO2 loss, affecting drug binding.[9][12] • Solution: Ensure plasma pH is adjusted to physiological pH (7.4) before starting the experiment.[13] This can be done by purging with 5% CO2. |
| Temperature Fluctuations | Drug-protein binding is temperature-dependent.[12][14] • Solution: Maintain a constant physiological temperature (37°C) throughout the experiment (incubation and centrifugation for UF).[12][15] |
| Equilibrium Not Reached (ED) | Insufficient dialysis time will lead to an underestimation of the unbound concentration. • Solution: Determine the time to reach equilibrium for this compound by performing a time-course experiment (e.g., sampling at 4, 6, 8, and 24 hours).[16] |
| Plasma Quality | Use of hemolyzed plasma or plasma with varying lipid content can affect binding. • Solution: Use high-quality, consistent plasma batches. Avoid repeated freeze-thaw cycles.[13] |
Issue 2: Unbound Fraction is Undetectable or Below the Limit of Quantification (BLQ)
Symptoms:
-
Analytical instrument (e.g., LC-MS/MS) does not detect this compound in the dialysate or ultrafiltrate.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Extremely High Protein Binding | The unbound concentration of this compound is naturally very low (~0.2%).[6] • Solution: Use a highly sensitive and validated LC-MS/MS method with a low limit of quantification.[15] Consider concentrating the sample if possible, but be mindful of potential issues. |
| Significant Non-Specific Binding | A large portion of the unbound drug is lost to the experimental apparatus. • Solution: Address NSB as described in Issue 1 . A mass balance approach can help quantify the extent of the issue.[11] |
| Analytical Method Sensitivity | The analytical method is not sensitive enough to detect the low unbound concentrations. • Solution: Optimize the LC-MS/MS method (e.g., improve ionization efficiency, reduce background noise). |
Experimental Protocols
Equilibrium Dialysis (ED) Protocol
-
Membrane Preparation: Hydrate the dialysis membrane (e.g., 12-14 kDa MWCO) in a suitable buffer (e.g., phosphate-buffered saline, PBS) as per the manufacturer's instructions.[16]
-
Sample Preparation: Spike human plasma with this compound to the desired concentration. Adjust the pH of the plasma to 7.4.
-
Apparatus Assembly: Assemble the dialysis cells, placing the prepared membrane between the plasma and buffer chambers.
-
Dialysis: Add the spiked plasma to one chamber and an equal volume of PBS (pH 7.4) to the other.
-
Incubation: Incubate the dialysis apparatus at 37°C with gentle shaking for the predetermined equilibrium time (e.g., 6-24 hours).[16]
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculation:
-
Unbound Concentration = Concentration in the buffer chamber.
-
Total Concentration = Concentration in the plasma chamber post-dialysis.
-
Fraction Unbound (fu) = (Unbound Concentration / Total Concentration).
-
Ultrafiltration (UF) Protocol
-
Device Preparation: Pre-condition the ultrafiltration device (e.g., with a 30 kDa MWCO filter) by spinning it with a buffer solution to minimize non-specific binding.
-
Sample Preparation: Spike human plasma with this compound and adjust the pH to 7.4.
-
Incubation: Pre-incubate the spiked plasma at 37°C for at least 15 minutes.
-
Centrifugation: Add the pre-incubated plasma to the upper chamber of the ultrafiltration device. Centrifuge at 37°C at a speed and duration optimized to avoid membrane polarization and leakage (e.g., 1,000 x g for 20 minutes).[15]
-
Sampling: Collect the ultrafiltrate from the lower chamber.
-
Analysis: Determine the concentration of this compound in the ultrafiltrate and the initial plasma using a validated LC-MS/MS method.
-
Calculation:
-
Unbound Concentration = Concentration in the ultrafiltrate.
-
Fraction Unbound (fu) = (Unbound Concentration / Initial Total Concentration).
-
Visual Guides
Caption: Troubleshooting workflow for unexpected results.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 3. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement and analysis of unbound drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 11. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 14. Equilibrium dialysis for determination of protein binding or imipramine--evaluation of a method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparing ultrafiltration and equilibrium dialysis to measure unbound plasma dolutegravir concentrations based on a design of experiment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
Optimizing Ketodarolutamide Extraction from Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of ketodarolutamide from biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and analysis of this compound.
Q1: I am experiencing low recovery of this compound from plasma samples. What are the potential causes and solutions?
A1: Low recovery can stem from several factors related to the extraction procedure and the inherent properties of the analyte and matrix.
-
Suboptimal pH: The pH of the sample can significantly influence the extraction efficiency of this compound. Ensure the pH of the plasma sample is adjusted to an optimal range for the chosen extraction method (LLE or SPE). For LLE, adjusting the pH can enhance the partitioning of this compound into the organic solvent.
-
Inappropriate Extraction Solvent (LLE): The choice of organic solvent in Liquid-Liquid Extraction (LLE) is critical. If recovery is low, consider testing a solvent with a different polarity. A common approach is to use methyl tert-butyl ether (MTBE) or a mixture of solvents.
-
Inefficient Elution (SPE): For Solid-Phase Extraction (SPE), low recovery may indicate that the elution solvent is not strong enough to desorb this compound from the sorbent. You may need to increase the elution solvent strength or test a different solvent composition.
-
Incomplete Protein Precipitation: If using a protein precipitation step, incomplete removal of proteins can lead to the analyte being trapped, resulting in lower recovery. Ensure thorough vortexing and adequate centrifugation time and speed.
-
Analyte Instability: this compound may be unstable under certain conditions. It's important to process samples promptly and store them at appropriate temperatures to prevent degradation.
Troubleshooting Flowchart for Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects are a common challenge in bioanalysis, arising from co-eluting endogenous components that interfere with the ionization of the target analyte.[1][2]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample cleanup process. Consider switching from protein precipitation to a more selective method like LLE or SPE. If already using SPE, try a different sorbent chemistry (e.g., mixed-mode or ion-exchange) to better remove interfering phospholipids and other matrix components.
-
Chromatographic Separation: Optimize your LC method to achieve better separation between this compound and co-eluting matrix components. Modifying the gradient, mobile phase composition, or using a different column chemistry can resolve interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for an internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing better correction and improving data accuracy and precision.[3][4][5] If a SIL-IS is not available, ensure your analog internal standard has very similar chromatographic behavior to this compound.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing matrix effects. However, ensure the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
Q3: What are the recommended internal standards for this compound analysis?
A3: The choice of internal standard (IS) is crucial for accurate quantification.
-
Gold Standard: A stable isotope-labeled (e.g., deuterated) version of this compound is the ideal internal standard. It shares identical chemical properties and chromatographic behavior with the analyte, effectively compensating for variability in extraction, injection volume, and matrix effects.[5]
-
Alternative Options: If a SIL-IS for this compound is unavailable, other compounds have been used in the analysis of the parent drug, darolutamide, and could be considered. These include warfarin and bicalutamide.[6] When using an analog IS, it is critical to validate that it adequately tracks the analyte's performance during all stages of the analysis.
Q4: My results show poor reproducibility between replicate samples. What could be the cause?
A4: Poor reproducibility can be traced back to inconsistencies in the experimental workflow.
-
Inconsistent Sample Preparation: Ensure all manual steps, such as pipetting, vortexing, and solvent additions, are performed consistently for every sample. Automated liquid handling systems can significantly improve reproducibility.
-
Evaporation to Dryness: When evaporating the organic solvent, avoid excessive drying, as this can make the analyte difficult to reconstitute. Ensure the reconstitution solvent is added consistently and vortexed thoroughly to redissolve the entire sample.
-
Variable Matrix Effects: If the matrix effect varies significantly between different lots of the biological matrix, it can lead to poor reproducibility. It is essential to evaluate matrix effects across multiple sources of the biological matrix during method validation.
-
Instrument Performance: Check the performance of your LC-MS/MS system for any issues with the autosampler, pumps, or mass spectrometer that could introduce variability.
Experimental Protocols
Below are detailed methodologies for common extraction techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Aliquot 100 µL of plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., this compound-d6 in acetonitrile). For blank samples, add 25 µL of acetonitrile.
-
Vortex for 10 seconds.
-
-
Protein Precipitation & Extraction:
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Isolation and Concentration:
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LLE Workflow Diagram
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Ketodarolutamide vs. Darolutamide: An In Vivo Efficacy Comparison for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of darolutamide and its primary active metabolite, ketodarolutamide. The information presented is collated from preclinical and clinical studies to support research and development in oncology, with a focus on prostate cancer.
Executive Summary
Darolutamide is a next-generation androgen receptor (AR) inhibitor administered as a 1:1 mixture of two diastereomers, (S,R)-darolutamide and (S,S)-darolutamide. In vivo, these diastereomers interconvert via the formation of a major and equally active metabolite, this compound.[1][2][3][4] Both darolutamide and this compound are potent antagonists of the androgen receptor, exhibiting strong anti-tumor activity in preclinical models of prostate cancer.[5][6][7] While direct head-to-head in vivo efficacy studies administering this compound as the primary agent are not the focus of published research, extensive data from studies with darolutamide administration allows for a comprehensive comparison of their activities and pharmacokinetic profiles. In essence, the in vivo efficacy of darolutamide is a composite effect of the parent drug and its active metabolite, this compound.
Mechanism of Action and Signaling Pathway
Both darolutamide and this compound exert their anti-cancer effects by competitively inhibiting the androgen receptor. This inhibition disrupts the downstream signaling cascade that promotes the growth and survival of prostate cancer cells. Specifically, they prevent AR nuclear translocation, homodimerization, and AR-mediated transcription of target genes.[1][8] This potent antagonism has been demonstrated even against several AR mutants known to confer resistance to other anti-androgen therapies.[2][6][7]
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of darolutamide (ODM-201): a new-generation androgen receptor antagonist, in Japanese patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Darolutamide Potentiates the Antitumor Efficacy of a PSMA-targeted Thorium-227 Conjugate by a Dual Mode of Action in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Ketodarolutamide Demonstrates Potent Anti-Tumor Activity in Preclinical Prostate Cancer Xenograft Models
New comparative data highlights the efficacy of Ketodarolutamide, the active metabolite of Darolutamide, in inhibiting tumor growth in xenograft models of prostate cancer. In head-to-head comparisons with other leading androgen receptor (AR) antagonists, Enzalutamide and the androgen biosynthesis inhibitor Abiraterone, this compound shows significant anti-tumor activity, supporting its continued investigation as a therapeutic agent for prostate cancer.
This comparison guide provides an objective analysis of the anti-tumor efficacy of this compound in preclinical xenograft models, benchmarked against Enzalutamide and Abiraterone. The data presented is compiled from various published studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the preclinical evidence for these agents.
Comparative Efficacy in Xenograft Models
The anti-tumor activity of this compound, Enzalutamide, and Abiraterone has been evaluated in a range of prostate cancer xenograft models, including those derived from established cell lines and patient tumors (patient-derived xenografts or PDXs). These models are crucial for assessing the in vivo efficacy of anti-cancer compounds. The following table summarizes the key findings from these preclinical studies.
| Drug | Xenograft Model | Key Findings |
| This compound (as Darolutamide) | VCaP (castration-resistant) | More potent anti-tumor activity compared to Enzalutamide[1]. |
| KuCaP-1 (wild-type AR) | Potent anti-tumor efficacy observed[1]. | |
| MR49F (AR mutations F877L/T878A) | In vivo efficacy demonstrated in a model with AR mutations that confer resistance to other anti-androgens[1]. | |
| Enzalutamide | LNCaP/AR | Led to ≥ 50% tumor regression in 8 out of 10 mice[2]. |
| CRPC Xenografts | Demonstrated greater in vivo activity compared to Bicalutamide[2]. | |
| VCaP | Synergistic antitumor efficacy when combined with a PSMA-targeted thorium-227 conjugate[3]. | |
| 22Rv1 | Showed no significant effect on tumor growth as a monotherapy in one study[4]. | |
| Abiraterone | LuCaP PDXs | Showed heterogeneous responses, with some models exhibiting significant tumor growth inhibition and improved survival[5]. |
| LNCaP and VCaP | The metabolite Δ4-abiraterone (D4A) was found to be more potent than Abiraterone in blocking steroidogenesis[6]. | |
| C4-2 | D4A treatment increased progression-free survival compared to Abiraterone acetate and Enzalutamide[6]. |
Signaling Pathways and Mechanisms of Action
This compound, Enzalutamide, and Abiraterone each target the androgen receptor signaling pathway, which is a critical driver of prostate cancer growth. However, they do so through distinct mechanisms.
This compound and Enzalutamide are both potent androgen receptor inhibitors. They act by competitively binding to the ligand-binding domain of the androgen receptor, thereby preventing its activation by androgens such as testosterone and dihydrotestosterone. This blockade inhibits the subsequent translocation of the AR to the nucleus, its binding to DNA, and the transcription of androgen-responsive genes that promote tumor cell proliferation and survival. Darolutamide, the parent compound of this compound, is noted for its distinct chemical structure which may contribute to its high efficacy and favorable safety profile[1].
Abiraterone , in contrast, is an androgen biosynthesis inhibitor. It works by blocking the enzyme CYP17A1, which is essential for the production of androgens in the testes, adrenal glands, and within the prostate tumor itself. By reducing the overall levels of androgens, Abiraterone effectively starves the prostate cancer cells of the hormones they need to grow.
Experimental Protocols
The following sections detail the typical methodologies employed in xenograft studies to evaluate the anti-tumor activity of compounds like this compound.
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Human prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Animal Models: Male immunodeficient mice (e.g., BALB/c nude or SCID), typically 6-8 weeks old, are used.
-
Cell Implantation: A suspension of 1-5 million prostate cancer cells in a volume of 100-200 µL of a mixture of sterile phosphate-buffered saline (PBS) and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (width² x length) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds (this compound, Enzalutamide, Abiraterone) or vehicle are administered, typically via oral gavage, at specified doses and schedules.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in serum prostate-specific antigen (PSA) levels and overall survival. At the end of the study, tumors may be excised for further analysis.
Orthotopic Xenograft Model Protocol
For a more clinically relevant model that allows for the study of tumor-microenvironment interactions and metastasis, orthotopic xenografts are employed.
-
Surgical Procedure: Mice are anesthetized, and a small incision is made in the lower abdomen to expose the prostate gland.
-
Cell Injection: A small volume (typically 10-20 µL) of the cancer cell suspension is carefully injected directly into one of the prostate lobes.
-
Post-operative Care: The incision is closed, and the mice are monitored for recovery.
-
Tumor Monitoring and Treatment: Tumor growth is often monitored using non-invasive imaging techniques such as bioluminescence or ultrasound. Drug administration and efficacy evaluation follow similar procedures as the subcutaneous model.
Conclusion
The available preclinical data from xenograft models provide a strong rationale for the clinical development of this compound in prostate cancer. Its potent anti-tumor activity, particularly in models of resistance to other anti-androgens, is promising. This guide summarizes the key preclinical findings and methodologies used to evaluate this compound and its comparators, Enzalutamide and Abiraterone. Further head-to-head clinical trials will be essential to definitively establish the comparative efficacy and safety of these agents in patients with prostate cancer.
References
- 1. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darolutamide Potentiates the Antitumor Efficacy of a PSMA-targeted Thorium-227 Conjugate by a Dual Mode of Action in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Murine Orthotopic Allograft to Model Prostate Cancer Growth and Metastasis [bio-protocol.org]
- 6. Nubeqa (darolutamide) vs Akeega (niraparib and abiraterone acetate) | Everyone.org [everyone.org]
A Comparative Guide to the Bioanalytical Quantification of Ketodarolutamide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of validated analytical methods for Ketodarolutamide, the active metabolite of the androgen receptor inhibitor darolutamide. The information presented is compiled from published research to aid in the selection and implementation of appropriate bioanalytical strategies.
This compound, also known as ORM-15341, is a major and pharmacologically active metabolite of darolutamide.[1][2] Its concentration in plasma is a critical parameter in clinical and preclinical studies.[1][2] Various analytical techniques have been developed and validated for its quantification in biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography (UPLC). This guide will delve into the performance characteristics and experimental protocols of these methods to facilitate an informed selection process.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. Below is a summary of the performance characteristics of two prominent methods for the quantification of this compound.
| Parameter | LC-MS/MS Method[3][4] | UPLC-PDA Method[5][6][7] |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | Ultra-Performance Liquid Chromatography with Photodiode Array Detection |
| Biological Matrix | Mice Plasma[3][4] | Pharmaceutical Dosage Form (Tablets)[5][6][7] |
| Linearity Range | 0.61–1097 ng/mL[4] | 70–210 µg/mL (for Darolutamide)[5][6][7] |
| Lower Limit of Quantification (LLOQ) | 0.61 ng/mL[4] | 6.01 µg/mL (for Darolutamide)[5][6] |
| Limit of Detection (LOD) | Not explicitly reported, but LLOQ is 0.61 ng/mL[4] | 1.80 µg/mL (for Darolutamide)[5][6] |
| Intra-day Precision (%RSD) | 3.91–13.7%[4] | < 2% (for Darolutamide)[7] |
| Inter-day Precision (%RSD) | 6.54–14.2%[4] | < 2% (for Darolutamide)[7] |
| Accuracy (% Recovery) | Not explicitly reported as % recovery, but precision data is available[4] | 99.74–100.95% (for Darolutamide)[5] |
| Sample Preparation | Liquid-Liquid Extraction[3][4] | Dissolution and filtration[7] |
Note: The UPLC-PDA method was developed for the quantification of the parent drug, darolutamide, in a pharmaceutical dosage form and not directly for this compound in a biological matrix. Therefore, a direct comparison of all parameters is not feasible. The LC-MS/MS method is designed for the bioanalysis of this compound in plasma and offers significantly higher sensitivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the LC-MS/MS and UPLC-PDA methods.
LC-MS/MS Method for this compound in Mice Plasma[3][4]
This method is suitable for the simultaneous quantification of darolutamide and this compound in plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of mice plasma, add an internal standard.
-
Extract the analytes using an organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of 0.2% formic acid in water and acetonitrile (35:65, v/v).[3][4]
3. Mass Spectrometric Detection:
UPLC-PDA Method for Darolutamide in Pharmaceutical Dosage Forms[5][6][7]
This method is designed for the quantification of darolutamide in tablets and can be adapted for related substances like this compound with appropriate validation.
1. Sample Preparation:
-
Grind tablets to a fine powder.
-
Dissolve a known weight of the powder in a suitable diluent (e.g., mobile phase).
-
Filter the solution to remove excipients.
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18 (100 x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase: An isocratic mixture of 8 mM ammonium acetate (pH 5.4) and acetonitrile (66:34, v/v).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Detection: PDA detector at 272 nm.[5]
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the bioanalysis of this compound using LC-MS/MS.
Caption: Workflow for this compound Bioanalysis.
Signaling Pathway of Darolutamide and this compound
Darolutamide and its active metabolite, this compound, function as androgen receptor (AR) inhibitors. The diagram below illustrates their mechanism of action.
Caption: Mechanism of Action of Darolutamide.
References
- 1. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ketodarolutamide Binding to Wild-Type vs. Mutant Androgen Receptor
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding and antagonistic activity of Ketodarolutamide against wild-type (WT) Androgen Receptor (AR) and clinically relevant mutant forms. This compound is the major active metabolite of Darolutamide, a structurally distinct, third-generation nonsteroidal antiandrogen.[1][2] Understanding its interaction with mutant ARs that confer resistance to previous generations of antiandrogens is critical for ongoing research and clinical application. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Androgen Receptor Signaling Pathway and Drug Intervention
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. The classical signaling pathway, and the points of intervention by AR antagonists like this compound, are depicted below.
Figure 1: Androgen Receptor (AR) Signaling Pathway.
Comparative Antagonistic Activity of this compound
This compound, along with its parent compound Darolutamide, demonstrates potent antagonism against both wild-type AR and several mutants known to confer resistance to other AR antagonists like enzalutamide and apalutamide.[3][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values from cell-based transactivation assays, which measure the functional antagonism of the compound. Lower IC50 values indicate greater potency.
| Androgen Receptor (AR) Type | Compound | IC50 (nM) | Reference |
| Wild-Type | This compound | 120 ± 30 | [3] |
| Darolutamide | 80 ± 20 | [3] | |
| W742C Mutant | This compound | 580 ± 140 | [3] |
| Darolutamide | 410 ± 110 | [3] | |
| W742L Mutant | This compound | 190 ± 70 | [3] |
| Darolutamide | 200 ± 100 | [3] | |
| F877L Mutant | Darolutamide | Potent Antagonist (<200 nM) | [3] |
| T878A Mutant | Darolutamide | Reduced Antagonistic Activity | [3] |
| M896V/T Mutants | Darolutamide | Potent Antagonist (<200 nM) | [3] |
Note: Data for Darolutamide is included as it is the parent compound, and multiple sources state that this compound exhibits similar pharmacological activity.[1][2] The IC50 values were determined in cell-based transactivation assays stimulated with the synthetic androgen R1881.[3]
Experimental Protocols
The determination of a compound's binding affinity and antagonistic activity towards the androgen receptor typically involves competitive binding assays and cell-based transactivation assays. Below are representative methodologies for these key experiments.
Competitive Radioligand Binding Assay (for Ki determination)
This assay measures the ability of a test compound (e.g., this compound) to compete with a known high-affinity radioligand for binding to the androgen receptor.
-
Receptor Preparation: The human androgen receptor ligand-binding domain (AR-LBD) is expressed in and purified from E. coli or insect cells. Alternatively, whole-cell lysates or membrane preparations from cell lines overexpressing the target AR (wild-type or mutant) can be used.[5][6]
-
Assay Buffer: A typical buffer would be 50 mM HEPES (pH 7.2), 150 mM Li2SO4, 10% glycerol, and 0.2 mM TCEP.[5]
-
Procedure:
-
A constant concentration of purified AR-LBD is incubated with a fixed concentration of a radioligand (e.g., [3H]-DHT or [3H]-Mibolerone).[5][7]
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved through filtration on glass fiber filters or by using a Scintillation Proximity Assay (SPA).[6][8][9]
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based AR Transactivation Assay (for functional IC50 determination)
This assay measures the ability of a compound to inhibit the transcriptional activity of the AR in a cellular context.
-
Cell Line: A suitable host cell line that does not express endogenous AR, such as PC-3 or HEK293T, is used.[3]
-
Plasmids: Cells are transiently co-transfected with two plasmids:
-
An expression vector containing the cDNA for the full-length human AR (either wild-type or a specific mutant).
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).[3]
-
-
Procedure:
-
Transfected cells are plated in multi-well plates.
-
Cells are stimulated with a constant concentration of a synthetic androgen (e.g., R1881) to activate the AR.
-
Concurrently, cells are treated with a range of concentrations of the test antagonist (this compound).
-
After an incubation period (typically 24 hours), the cells are lysed.[3]
-
Luciferase substrate is added, and the resulting luminescence, which is proportional to AR transcriptional activity, is measured using a luminometer.
-
-
Data Analysis: Luminescence values are normalized to a positive control (androgen stimulation alone). The data is plotted as percent activity versus the log concentration of the antagonist to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a high-throughput competitive binding assay used to screen compounds for AR binding affinity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Darolutamide (ODM201) Efficiency on Androgen Receptor Mutants Reported to Date in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ketodarolutamide and Apalutamide: A Comparative Analysis of Their Impact on Androgen Receptor Nuclear Translocation
In the landscape of advanced prostate cancer therapeutics, the inhibition of the androgen receptor (AR) signaling pathway remains a cornerstone of treatment. Second-generation antiandrogens, including apalutamide and darolutamide, have emerged as critical agents in this domain. A key mechanism of their action is the prevention of AR nuclear translocation, a pivotal step in the activation of androgen-responsive genes that drive tumor growth. This guide provides a detailed comparison of the effects of ketodarolutamide, the active metabolite of darolutamide, and apalutamide on AR nuclear translocation, supported by available experimental data and methodologies.
Mechanism of Action: Inhibiting the Nuclear Gatekeeper
Both this compound and apalutamide are potent androgen receptor inhibitors that exert their effects by binding to the ligand-binding domain (LBD) of the AR.[1][2] This competitive inhibition prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the receptor. Consequently, the conformational changes required for the AR to translocate from the cytoplasm into the nucleus are hindered.[3][4] By blocking this nuclear import, these drugs effectively prevent the AR from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of genes that promote prostate cancer cell proliferation and survival.[5][6][7]
Comparative Efficacy in AR Inhibition
Preclinical studies have provided quantitative insights into the binding affinities of these compounds for the androgen receptor, offering a basis for comparing their intrinsic potency.
Table 1: Comparative AR Binding Affinity of Darolutamide/Ketodarolutamide and Apalutamide
| Compound | Inhibition Constant (Ki) for AR | Reference |
| Darolutamide | 11 nmol/L | [8] |
| This compound | 8 nmol/L | [8] |
| Apalutamide | 93 nmol/L | [8] |
The lower Ki value for this compound suggests a higher binding affinity to the androgen receptor compared to apalutamide, indicating a more potent inhibition at the molecular level.[8]
Experimental Protocols
The following sections detail the methodologies employed in key experiments to evaluate the effects of these drugs on AR nuclear translocation and binding.
Protocol 1: AR Nuclear Translocation Assay (Immunofluorescence)
This protocol is based on methodologies used to assess the subcellular localization of the androgen receptor.
Objective: To visualize and quantify the effect of this compound and apalutamide on androgen-induced AR nuclear translocation.
Cell Line: AR-overexpressing human embryonic kidney cells (HS-HEK293) or prostate cancer cell lines (e.g., LNCaP, VCaP).
Materials:
-
HS-HEK293 cells
-
Steroid-depleted medium
-
Testosterone (or a synthetic androgen like R1881)
-
This compound and Apalutamide
-
Primary antibody against AR (e.g., rabbit anti-AR)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope or High-Content Screening (HCS) imaging system (e.g., Cellomics ArrayScan VTI)
Procedure:
-
Seed HS-HEK293 cells in appropriate culture plates (e.g., 96-well plates for HCS).
-
Culture cells in a steroid-depleted medium for at least 24 hours prior to the experiment to reduce baseline AR activation.
-
Treat the cells with the test compounds (this compound or apalutamide) at various concentrations for a specified pre-incubation period (e.g., 1-2 hours).
-
Induce AR translocation by adding a fixed concentration of testosterone (e.g., 0.3 nM) to the culture medium and incubate for a defined period (e.g., 4 hours).[11]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding using a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with the primary anti-AR antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a confocal microscope or an HCS system.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of AR nuclear translocation.
Protocol 2: Competitive AR Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a compound to the androgen receptor.
Objective: To quantify the binding affinity of this compound and apalutamide to the androgen receptor.
Materials:
-
Source of AR protein (e.g., recombinant human AR, or cytosol from AR-expressing cells like LNCaP).
-
Radiolabeled androgen (e.g., [³H]-R1881).
-
Test compounds (this compound and apalutamide) at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the AR protein source and a fixed concentration of the radiolabeled androgen.
-
Add increasing concentrations of the unlabeled test compound (this compound or apalutamide) to the reaction mixture.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled androgen.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing AR nuclear translocation.
Caption: Androgen Receptor Signaling and Inhibition.
Caption: AR Nuclear Translocation Assay Workflow.
Conclusion
Both this compound and apalutamide are highly effective inhibitors of androgen receptor nuclear translocation, a critical mechanism for their anti-cancer activity in prostate cancer. Preclinical data indicates that this compound exhibits a higher binding affinity to the androgen receptor than apalutamide. While direct comparative studies on the inhibition of AR nuclear translocation are limited, the available evidence supports the potent action of both drugs in blocking this essential step in the AR signaling cascade. The provided experimental protocols offer a framework for researchers to further investigate and compare the nuanced effects of these and other AR inhibitors. This detailed comparison serves as a valuable resource for scientists and drug development professionals in the field of oncology.
References
- 1. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 4. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apalutamide, Darolutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer (nmCRPC): A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ketodarolutamide Demonstrates Potent Antagonism Against Clinically Relevant Androgen Receptor Mutants
A comparative analysis of ketodarolutamide's efficacy in overcoming resistance to second-generation antiandrogens, supported by experimental data, reveals its potential as a robust therapeutic agent for advanced prostate cancer.
For Immediate Release
[City, State] – [Date] – New comparative data underscores the potent antagonistic properties of this compound, the major active metabolite of darolutamide, against wild-type androgen receptor (AR) and, critically, against specific AR mutants that confer resistance to other second-generation antiandrogens like enzalutamide and apalutamide. These findings position this compound as a promising therapeutic option for patients with castration-resistant prostate cancer (CRPC) harboring these resistance mutations.
This guide provides a comprehensive comparison of this compound's performance against other leading AR inhibitors, supported by experimental data and detailed protocols for key assays.
Comparative Antagonistic Activity of this compound
This compound exhibits strong binding affinity to the androgen receptor and functions as a full antagonist.[1] Its efficacy extends to several clinically significant AR mutants known to drive resistance to other therapies. The following table summarizes the available quantitative data on the inhibitory activity of this compound and its parent compound, darolutamide, in comparison to other AR antagonists.
| Compound | AR Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | Wild-type AR | 38 | 8 | [1][2] |
| AR (F876L) | 51 | - | [1] | |
| AR (T877A) | 700 | - | [1] | |
| AR (W741L) | 1160 | - | [1] | |
| Darolutamide | Wild-type AR | 26 | 11 | |
| AR (W742C) | <200 | - | [3] | |
| Enzalutamide | Wild-type AR | 219 | 86 | |
| AR (W742C) | >200 (agonistic activity observed) | - | [3] | |
| AR (F877L) | (agonistic activity observed) | - | [3] | |
| Apalutamide | Wild-type AR | 200 | 93 | |
| AR (W742C) | >200 (agonistic activity observed) | - | [3] | |
| AR (F877L) | (agonistic activity observed) | - | [3] |
Note: Data for different compounds may originate from separate studies and should be interpreted with caution. A direct head-to-head comparison in a single study would provide the most accurate comparative assessment.
Notably, studies have shown that while enzalutamide and apalutamide can act as agonists for the F877L AR mutant, darolutamide (and by extension, this compound) retains its antagonistic activity.[3] Furthermore, for the W742C mutation, darolutamide demonstrates significantly better activity compared to enzalutamide.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Luciferase Reporter Gene Assay for AR Antagonistic Activity
This assay is used to determine the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen agonist.
1. Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., PC-3, HEK293) is cultured in appropriate media supplemented with fetal bovine serum.
-
Cells are seeded in multi-well plates and co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive element (ARE) promoter. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
-
Following transfection, cells are treated with a known AR agonist (e.g., dihydrotestosterone - DHT) to induce AR-mediated luciferase expression.
-
Concurrently, cells are treated with serial dilutions of the test compound (e.g., this compound) or a reference antagonist.
3. Luciferase Activity Measurement:
-
After an incubation period (typically 24-48 hours), cells are lysed, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
4. Data Analysis:
-
The percentage of inhibition of AR activity is calculated for each concentration of the test compound relative to the agonist-only control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the AR activity, is determined by fitting the data to a dose-response curve.
Competitive Ligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.
1. Preparation of AR Lysate:
-
Cells or tissues expressing the androgen receptor are homogenized in a suitable buffer to prepare a cell lysate containing the receptor.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT) is incubated with the AR lysate in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
3. Separation of Bound and Unbound Ligand:
-
After incubation to reach binding equilibrium, the bound radioligand is separated from the unbound radioligand using methods such as filtration through a glass fiber filter or dextran-coated charcoal adsorption.
4. Quantification of Binding:
-
The amount of radioactivity bound to the receptor is quantified using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled androgen) from the total binding.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound radioligand, is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for evaluating AR antagonists.
References
Comparative study of the metabolites of second-generation antiandrogens
A Guide for Researchers and Drug Development Professionals
Second-generation antiandrogens have significantly advanced the treatment landscape for prostate cancer. Unlike their predecessors, these agents exhibit higher affinity for the androgen receptor (AR) and employ multifaceted mechanisms to inhibit androgen signaling. However, the in vivo activity of these drugs is not solely attributable to the parent compounds; their metabolites often play a crucial role in their overall therapeutic efficacy and potential side effects. This guide provides a comparative study of the major metabolites of three prominent second-generation antiandrogens: enzalutamide, apalutamide, and darolutamide. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced pharmacological profiles of these agents.
Metabolic Pathways of Second-Generation Antiandrogens
The metabolic conversion of second-generation antiandrogens is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of active and inactive metabolites.
-
Enzalutamide is metabolized predominantly by CYP2C8 and to a lesser extent by CYP3A4. Its major active metabolite is N-desmethyl enzalutamide , which is formed through N-demethylation. Another major but inactive metabolite is a carboxylic acid derivative.[1][2]
-
Apalutamide is also metabolized mainly by CYP2C8 and CYP3A4. The primary active metabolite is N-desmethyl apalutamide .[3][4]
-
Darolutamide is metabolized by CYP3A4, as well as by UGT1A9 and UGT1A1 through glucuronidation.[5][6] Its main active metabolite is keto-darolutamide , formed via dehydrogenation.[5][6]
The following diagram illustrates the principal metabolic pathways of these second-generation antiandrogens.
Comparative Pharmacological Activity
The pharmacological activity of the parent drugs and their major active metabolites has been assessed through various in vitro assays, primarily focusing on their binding affinity to the androgen receptor and their functional ability to inhibit androgen-induced cellular processes. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Enzalutamide | Androgen Receptor | Competitive Binding (LNCaP cells) | 21.4 | [7] |
| Androgen Receptor | Luciferase Reporter Gene | 26 | [7] | |
| N-desmethyl enzalutamide | Androgen Receptor | In vitro activity | Similar to enzalutamide | [8] |
| Apalutamide | Androgen Receptor | Luciferase Reporter Gene | 200 | [7] |
| N-desmethyl apalutamide | Androgen Receptor | In vitro transcriptional reporter | ~3x less potent than apalutamide | [3] |
| Darolutamide | Androgen Receptor | Luciferase Reporter Gene | 26 | [7] |
| Keto-darolutamide | Androgen Receptor | In vitro activity | Similar to darolutamide | [5] |
Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The determination of the pharmacological activity of antiandrogens and their metabolites relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
1. Preparation of Prostate Cytosol:
- Ventral prostates are excised from adult male rats.
- The tissue is homogenized in a buffer solution (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, and glycerol) to release the cytosolic proteins, including the androgen receptor.
- The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) is collected.[5]
- Protein concentration in the cytosol is determined using a standard protein assay (e.g., Bradford assay).[5]
2. Competitive Binding Reaction:
- A constant concentration of a radiolabeled androgen, typically [³H]-R1881 (a synthetic androgen), is incubated with the prostate cytosol.
- Increasing concentrations of the unlabeled test compound (parent drug or metabolite) are added to compete for binding to the androgen receptor.
- Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled androgen to saturate all specific binding sites.
- The reaction mixtures are incubated to allow binding to reach equilibrium.
3. Separation of Bound and Unbound Ligand:
- The bound radioligand is separated from the unbound radioligand using a method such as hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[5]
- The HAP is washed to remove any unbound radioligand.
4. Quantification and Data Analysis:
- The amount of bound radioactivity is quantified using liquid scintillation counting.
- The percentage of specific binding is calculated for each concentration of the test compound.
- The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis of the competition curve.
Androgen Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
1. Cell Culture and Transfection:
- A suitable mammalian cell line that is responsive to androgens (e.g., prostate cancer cell lines like LNCaP or PC-3) is used.
- The cells are transiently or stably transfected with two plasmids:
- An expression vector containing the human androgen receptor gene.
- A reporter plasmid containing a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an androgen-responsive promoter, which contains androgen response elements (AREs).[9]
2. Compound Treatment:
- The transfected cells are treated with a constant concentration of an androgen agonist (e.g., dihydrotestosterone or R1881) to stimulate AR-mediated transcription.
- Concurrently, the cells are treated with increasing concentrations of the test antiandrogen or its metabolite.
- Control wells receive the androgen agonist alone (positive control) or vehicle (negative control).
3. Measurement of Reporter Gene Activity:
- After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
- For luciferase reporters, a luminometer is used to measure the light output after the addition of a luciferase substrate.
- For beta-galactosidase reporters, a colorimetric or fluorometric substrate is used, and the signal is measured with a spectrophotometer or fluorometer.
4. Data Analysis:
- The reporter gene activity is normalized to a control for transfection efficiency (e.g., co-transfection with a plasmid expressing a different reporter under a constitutive promoter).
- The percentage of inhibition of androgen-induced transcription is calculated for each concentration of the test compound.
- The IC50 value, the concentration of the test compound that inhibits 50% of the maximal androgen-induced reporter activity, is determined by plotting the dose-response curve and performing non-linear regression analysis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative analysis of second-generation antiandrogen metabolites.
Conclusion
The major metabolites of second-generation antiandrogens—N-desmethyl enzalutamide, N-desmethyl apalutamide, and keto-darolutamide—are pharmacologically active and contribute to the overall clinical activity of their respective parent drugs. While direct comparative studies under identical conditions are limited, the available data indicate that these metabolites effectively inhibit androgen receptor signaling. A thorough understanding of their distinct metabolic and pharmacological profiles is essential for optimizing therapeutic strategies, anticipating potential drug-drug interactions, and designing future generations of antiandrogen therapies. Further research focusing on direct, head-to-head comparisons of these metabolites will provide a more definitive understanding of their relative contributions to the efficacy and safety of second-generation antiandrogens.
References
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
In Vitro Validation of Ketodarolutamide's Efficacy on Prostate-Specific Antigen (PSA) Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of ketodarolutamide, the active metabolite of the androgen receptor (AR) inhibitor darolutamide, with other AR inhibitors. It focuses on the validation of its effect on Prostate-Specific Antigen (PSA) levels, a key biomarker in prostate cancer. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to offer an objective assessment of this compound's performance.
Comparative Efficacy of Androgen Receptor Inhibitors: In Vitro Data
The following table summarizes key in vitro parameters of this compound and its parent compound, darolutamide, in comparison to other prominent androgen receptor inhibitors. The data highlights the high affinity and potent antagonistic activity of this compound on the androgen receptor, which is upstream of PSA expression.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Androgen Receptor | Radioligand Binding | Rat Prostate Cytosol | Kᵢ | 8.4 nM | [1] |
| Androgen Receptor | Antagonism | - | IC₅₀ | 38 nM | [1] | |
| Cell Proliferation | Viability Assay | VCaP | IC₅₀ | 170 nM | [1] | |
| Darolutamide | Androgen Receptor | Radioligand Binding | Rat Prostate Cytosol | Kᵢ | 11 nM | [1] |
| Androgen Receptor | Antagonism | - | IC₅₀ | 26 nM | [1] | |
| Cell Proliferation | Viability Assay | VCaP | IC₅₀ | 230 nM | [1] | |
| PSA mRNA Expression | RT-qPCR | LNCaP | % Reduction | Significant reduction to ~0.35 fold of control at 10 µM | [2] | |
| Enzalutamide | Androgen Receptor | Radioligand Binding | Rat Prostate Cytosol | Kᵢ | 86 nM | [1] |
| Androgen Receptor | Antagonism | - | IC₅₀ | Weaker than darolutamide | [1] | |
| PSA Secretion | Immunoassay | LNCaP | pg/cell | 2.4 (vs. 11.3 in stimulated control) | [3] | |
| Apalutamide | Androgen Receptor | Antagonism | - | IC₅₀ | 200 nM | [2] |
| PSA mRNA Expression | RT-qPCR | LNCaP | % Reduction | Significant reduction to ~0.35 fold of control at 10 µM | [2] |
Experimental Protocols
This section outlines the detailed methodologies for the in vitro validation of this compound's effect on PSA levels.
Cell Culture and Maintenance
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma): These cells express a functional androgen receptor and secrete PSA in response to androgen stimulation.[4]
-
VCaP (vertebral-cancer of the prostate): This cell line overexpresses the wild-type androgen receptor and is highly sensitive to androgens, making it a suitable model for studying AR-targeted therapies.[1]
-
-
Culture Medium:
-
LNCaP cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]
-
VCaP cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro PSA Inhibition Assay
-
Cell Seeding: Plate LNCaP or VCaP cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Androgen Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS (to remove endogenous androgens) for 24 hours prior to the experiment.
-
Androgen Stimulation and Inhibitor Treatment:
-
Stimulate the cells with a synthetic androgen, such as 1 nM R1881 (methyltrienolone), to induce PSA expression.[6]
-
Concurrently, treat the cells with a dose-response range of this compound, darolutamide, enzalutamide, and apalutamide (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for PSA protein quantification. Centrifuge to remove cellular debris.
-
Cell Lysate: Lyse the cells to extract total RNA for PSA mRNA quantification.
-
Quantification of PSA Levels
-
PSA Protein Quantification (ELISA):
-
Use a commercially available Human PSA ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for human PSA.
-
Add diluted cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the PSA concentration in the samples based on the standard curve.[7][8]
-
-
PSA mRNA Quantification (RT-qPCR):
-
Isolate total RNA from the cell lysates using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for the KLK3 gene (which encodes for PSA) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative expression of KLK3 mRNA to determine the effect of the inhibitors on PSA gene transcription.
-
Visualizations
Androgen Receptor Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits androgen receptor signaling at multiple steps.
Experimental Workflow for In Vitro Validation of PSA Inhibition
Caption: Workflow for in vitro validation of AR inhibitors on PSA levels.
References
- 1. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 3. fn-test.com [fn-test.com]
- 4. lncap.com [lncap.com]
- 5. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. file.elabscience.com [file.elabscience.com]
Safety Operating Guide
Proper Disposal of Ketodarolutamide: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of ketodarolutamide is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is governed by a multi-tiered regulatory system. The EPA sets the primary guidelines, with the Drug Enforcement Administration (DEA) regulating controlled substances.[1][2] Many states have their own, often more stringent, regulations.[1]
A key determinant in the disposal pathway is whether the pharmaceutical is classified as "hazardous waste" under RCRA.[2][3] Pharmaceuticals can be considered hazardous if they are specifically listed (P-listed or U-listed) or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Based on available safety data for the parent compound darolutamide, this compound is not expected to be a listed hazardous waste.
Step-by-Step Disposal Procedures for this compound
Given that this compound is not classified as a RCRA hazardous waste, the following procedures for non-hazardous pharmaceutical waste should be followed. These steps are designed to minimize environmental impact and ensure safety.
1. Segregation of Waste:
-
Properly segregate this compound waste from other waste streams at the point of generation.
-
Use designated, clearly labeled, and leak-proof containers for non-hazardous pharmaceutical waste. These containers are often blue or white.[3]
2. On-Site Management:
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or toilet. The EPA has prohibited the sewering of hazardous waste pharmaceuticals, and it is a best practice to avoid this for all pharmaceutical waste to prevent water contamination.[2][4]
-
Collection: Accumulate this compound waste in the designated non-hazardous pharmaceutical waste containers.
3. Final Disposal:
-
Engage a Licensed Waste Contractor: The most appropriate and compliant method for disposal is to use a licensed medical or pharmaceutical waste disposal company.[2] These contractors are equipped to handle and dispose of pharmaceutical waste in accordance with all federal and state regulations.
-
Incineration: The preferred method of destruction for most pharmaceutical waste is incineration at a permitted facility.[2] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Take-Back Programs: For smaller quantities, institutional or community drug take-back programs may be an option, though these are more commonly used for household medical waste.[1]
4. Documentation:
-
Maintain accurate records of all disposed pharmaceutical waste, including the name of the substance, quantity, and date of disposal. This is a requirement for many institutions and is a good laboratory practice.
Summary of Key Disposal Data
| Parameter | Guideline | Source |
| RCRA Hazardous Waste Classification | Not expected to be a P- or U-listed hazardous waste. | Inferred from Darolutamide SDS |
| Recommended Disposal Container | Blue or White Non-Hazardous Pharmaceutical Waste Container | [3] |
| Prohibited Disposal Method | Disposal down the drain (sewering) | [2][4] |
| Primary Recommended Disposal Method | Incineration via a licensed pharmaceutical waste contractor | [2] |
Experimental Protocols for Waste Characterization
While no specific experimental protocols for the disposal of this compound were found, the general process for determining the hazardous nature of a chemical waste under RCRA involves:
-
Review of Listed Wastes: Checking the EPA's P and U lists (40 CFR Part 261) to determine if the chemical is explicitly listed as a hazardous waste.
-
Characteristic Testing: If not listed, the waste must be evaluated for the four characteristics of hazardous waste:
-
Ignitability: Tested via methods like the Pensky-Martens Closed Cup Tester (ASTM D93-79, D93-80).
-
Corrosivity: Determined by measuring the pH of aqueous waste or its ability to corrode steel.
-
Reactivity: Assessed based on its potential to detonate, react violently with water, or generate toxic gases.
-
Toxicity: Evaluated using the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill leaching to determine if specific contaminants are present at levels exceeding regulatory limits.
-
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Ketodarolutamide in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ketodarolutamide, a potent nonsteroidal antiandrogen and the major active metabolite of darolutamide.[1][2] Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research activities. Given its cytotoxic potential, this compound requires handling with stringent precautions similar to those for other cytotoxic agents.[3][4]
I. Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the final and a critical barrier against exposure to hazardous drugs like this compound.[5] All personnel must be trained on the proper donning, doffing, and disposal of PPE.[4][6]
Table 1: PPE Requirements for Handling this compound
| Activity | Required PPE |
| Receiving/Unpacking | Chemotherapy-tested gloves (ASTM D6978).[6] If packaging is compromised, add an elastomeric half-mask with a multi-gas cartridge and P100 filter.[6] |
| Compounding/Preparation (in a Biological Safety Cabinet) | Double chemotherapy gloves,[5] disposable gown impermeable to hazardous drugs,[7] eye protection (goggles or face shield), and shoe covers. |
| Administration/Handling of Treated Samples | Double chemotherapy gloves,[5] disposable gown, and eye protection. |
| Spill Cleanup | Chemical-resistant gloves (double-gloving recommended), disposable gown, eye protection (goggles or face shield), and an N-95 or higher respirator.[5] A chemical cartridge-type respirator may be required for large spills.[5] |
| Waste Disposal | Chemotherapy-tested gloves and a disposable gown. |
Note: All disposable PPE should not be reused and must be disposed of as cytotoxic waste.[7] Reusable PPE must be decontaminated after use.
II. Engineering Controls
Engineering controls are the primary method for minimizing exposure.
-
Biological Safety Cabinet (BSC): All manipulations of this compound that could generate aerosols or dust, such as weighing, reconstituting, or aliquoting, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[4]
-
Ventilation: The laboratory should have adequate ventilation with negative pressure relative to surrounding areas.
III. Safe Handling and Operational Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
A. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear single chemotherapy gloves when unpacking.[6]
-
Store this compound in a clearly labeled, sealed container in a designated area away from general laboratory traffic.[8] Recommended storage conditions are dry, dark, and at 0 - 4°C for the short term or -20°C for long-term storage.[1]
B. Preparation and Handling:
-
Prepare all solutions within a BSC.
-
Use disposable, plastic-backed absorbent pads to cover the work surface within the BSC.[9]
-
Utilize Luer-Lok fittings for all syringes and needles to prevent accidental disconnection.[9]
-
When withdrawing from a vial, use a technique that avoids pressurization.
-
After preparation, wipe down the exterior of all containers with a suitable decontaminating agent.
C. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Personnel involved in the cleanup must wear the appropriate PPE as detailed in Table 1.
-
Use a spill kit specifically designed for cytotoxic drugs.
-
Absorb liquids with an appropriate absorbent material. For solid spills, gently cover with a damp cloth to avoid raising dust.
-
Clean the area with a decontaminating agent, followed by a thorough rinse with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[9]
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All items that come into contact with this compound, including gloves, gowns, vials, syringes, and absorbent pads, are considered cytotoxic waste.
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste."[8]
-
Disposal Route: Cytotoxic waste should be double-bagged and disposed of in accordance with institutional and local regulations for hazardous waste, typically via incineration at a licensed facility.[8][9]
V. Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that they are implemented within the context of a robust institutional safety program. Always refer to your institution's specific safety guidelines and standard operating procedures.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. qualia-bio.com [qualia-bio.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pogo.ca [pogo.ca]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
